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  • Product: H-Tyr-Glu-Ala-Gly-OH
  • CAS: 25585-14-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of the YEAG Tetrapeptide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel tetrapeptide Tyr-Glu-Ala-Gly (YEAG). Given the limited dir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel tetrapeptide Tyr-Glu-Ala-Gly (YEAG). Given the limited direct research on this specific peptide, this document outlines a scientifically rigorous, hypothesis-driven approach to elucidating its potential therapeutic functions. We will delve into the theoretical underpinnings of its constituent amino acids, propose potential mechanisms of action, and provide detailed experimental protocols for its synthesis and biological characterization.

Introduction to Tetrapeptides: Small Peptides, Significant Potential

Tetrapeptides, consisting of four amino acid residues, represent a class of bioactive molecules with diverse physiological roles. Their small size allows for good cell permeability and specificity in interacting with biological targets.[1] Known tetrapeptides exhibit a range of activities including anti-inflammatory, antioxidant, and collagen-stimulating properties.[2] For instance, some tetrapeptides are known to modulate the expression of extracellular matrix proteins like collagen and elastin, making them valuable in dermatology and tissue regeneration.[3][4] Others have been shown to possess anti-angiogenic properties by targeting signaling pathways like the VEGF pathway.[5][6] The specific sequence of amino acids dictates the peptide's structure, charge, and ultimately its biological function.

The YEAG Tetrapeptide: A Profile Based on First Principles

The biological potential of the YEAG tetrapeptide can be initially hypothesized by examining the properties of its constituent amino acids:

  • Tyrosine (Y): A non-essential amino acid and a precursor to several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroid hormones). Its phenolic hydroxyl group can be a target for phosphorylation, a key event in many signaling cascades.

  • Glutamic Acid (E): An acidic, negatively charged amino acid that is a major excitatory neurotransmitter in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory.

  • Alanine (A): A small, nonpolar amino acid that is biochemically versatile. While often considered a structurally simple amino acid, it can influence the overall conformation and stability of peptides.

  • Glycine (G): The smallest and simplest amino acid, providing conformational flexibility to peptide chains. It is also an inhibitory neurotransmitter in the central nervous system.

The presence of both an excitatory (Glutamic Acid) and potentially inhibitory (via its simple structure, Glycine) signaling molecule, along with a key signaling precursor (Tyrosine), suggests that the YEAG tetrapeptide could have neuromodulatory or cell signaling regulatory activities. Furthermore, the potential for antioxidant activity, a common feature of many peptides, should also be considered.[7][8]

Proposed Mechanisms of Action and Signaling Pathways for Investigation

Based on the amino acid composition of YEAG and the known functions of other bioactive peptides, several signaling pathways warrant investigation to uncover its biological activity.

Neuromodulatory and Cytoprotective Pathways

Given the presence of Tyrosine and Glutamic Acid, investigating YEAG's effect on neuronal cells is a logical starting point. Key pathways to examine include:

  • MAPK/ERK Pathway: This pathway is central to cell proliferation, differentiation, and survival. Many growth factors and signaling molecules exert their effects through this cascade.

  • PI3K/Akt Pathway: A critical pathway in cell survival, proliferation, and metabolism. Its activation is often associated with neuroprotective effects.

  • TGF-β Signaling: This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[9]

Anti-inflammatory and Antioxidant Pathways

Chronic inflammation and oxidative stress are implicated in a multitude of diseases.[2] Bioactive peptides are increasingly being explored for their ability to mitigate these processes.[7][10][11]

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

  • Nrf2/Keap1 Pathway: The master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.

The following diagram illustrates the potential signaling pathways that could be modulated by the YEAG tetrapeptide.

YEAG_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway YEAG YEAG Tetrapeptide Receptor Putative Receptor(s) YEAG->Receptor MAPKKK MAPKKK Receptor->MAPKKK Signal Transduction PI3K PI3K Receptor->PI3K Signal Transduction IKK IKK Receptor->IKK Signal Transduction Nrf2_Activation Nrf2 Activation Receptor->Nrf2_Activation Signal Transduction MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Proliferation_Differentiation Proliferation_Differentiation MAPK->Proliferation_Differentiation Cell Proliferation & Differentiation Akt Akt PI3K->Akt Survival_Metabolism Survival_Metabolism Akt->Survival_Metabolism Cell Survival & Metabolism NFkB_Activation NFkB_Activation IKK->NFkB_Activation NF-κB Activation Inflammation Inflammation NFkB_Activation->Inflammation Inflammation Antioxidant_Response Antioxidant_Response Nrf2_Activation->Antioxidant_Response Antioxidant Response

Caption: Proposed signaling pathways for YEAG tetrapeptide investigation.

A Roadmap for Investigation: Experimental Protocols

A systematic and multi-faceted experimental approach is necessary to characterize the biological activity of the YEAG tetrapeptide.

Synthesis of the YEAG Tetrapeptide

Solid-Phase Peptide Synthesis (SPPS) is the standard method for synthesizing peptides of this length.[12]

Experimental Protocol: Solid-Phase Peptide Synthesis of YEAG

  • Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin, to minimize diketopiperazine formation.[7]

  • First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Gly-OH, to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid using a solution of 20% piperidine in DMF.[7]

  • Sequential Coupling: Sequentially couple the remaining amino acids (Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Tyr(tBu)-OH) using a coupling agent such as HBTU/HOBt.[7]

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA).[7]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical HPLC.

The following diagram outlines the workflow for the synthesis and purification of the YEAG tetrapeptide.

YEAG_Synthesis_Workflow Resin 1. Resin Preparation (e.g., 2-Chlorotrityl Chloride) Coupling_G 2. Couple Fmoc-Gly-OH Resin->Coupling_G Deprotection_1 3. Fmoc Deprotection Coupling_G->Deprotection_1 Coupling_A 4. Couple Fmoc-Ala-OH Deprotection_1->Coupling_A Deprotection_2 5. Fmoc Deprotection Coupling_A->Deprotection_2 Coupling_E 6. Couple Fmoc-Glu(OtBu)-OH Deprotection_2->Coupling_E Deprotection_3 7. Fmoc Deprotection Coupling_E->Deprotection_3 Coupling_Y 8. Couple Fmoc-Tyr(tBu)-OH Deprotection_3->Coupling_Y Deprotection_4 9. Fmoc Deprotection Coupling_Y->Deprotection_4 Cleavage 10. Cleavage from Resin & Side-chain Deprotection Deprotection_4->Cleavage Purification 11. RP-HPLC Purification Cleavage->Purification Characterization 12. MS and HPLC Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of YEAG.

In Vitro Bioactivity Screening

A panel of in vitro assays should be employed to screen for the predicted biological activities of the purified YEAG tetrapeptide.

Table 1: In Vitro Assays for Bioactivity Screening of YEAG

Biological ActivityAssayPrinciple
Antioxidant DPPH Radical Scavenging AssayMeasures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical.
ABTS Radical Cation Decolorization AssayMeasures the reduction of the ABTS radical cation by the peptide.
Anti-inflammatory Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7 cells)Quantifies the inhibition of NO production, a key inflammatory mediator.
Cytokine Quantification (ELISA)Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Cytotoxicity MTT or MTS AssayAssesses cell viability and proliferation by measuring mitochondrial metabolic activity.
Cell Proliferation BrdU Incorporation AssayMeasures DNA synthesis as an indicator of cell proliferation.
Cell-Based Signaling Pathway Analysis

Once a biological activity is identified in the initial screening, the underlying molecular mechanisms can be elucidated using cell-based assays.

Experimental Protocol: Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathways

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., human dermal fibroblasts for skin-related activities, SH-SY5Y neuroblastoma cells for neuro-related activities). Starve the cells and then treat with YEAG at various concentrations and time points. Include a positive control (e.g., a known growth factor) and a negative control (vehicle).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Interpretation and Future Directions

The results from these experiments will provide a foundational understanding of the biological activity of the YEAG tetrapeptide.

  • Positive antioxidant and anti-inflammatory results would suggest potential applications in skincare, wound healing, or as a therapeutic for inflammatory conditions.

  • Modulation of neuronal cell signaling pathways could indicate a role in neuroprotection or as a neuromodulatory agent.

  • Effects on cell proliferation would need to be carefully interpreted in the context of the cell type and could point towards applications in regenerative medicine or, conversely, a need for caution in cancer-related research.

Future research should focus on identifying the specific cellular receptor(s) for YEAG, conducting in vivo studies in relevant animal models to confirm the in vitro findings, and exploring structure-activity relationships by synthesizing and testing YEAG analogs.

Conclusion

While the YEAG tetrapeptide is currently an understudied molecule, a systematic and hypothesis-driven approach can effectively unveil its biological and therapeutic potential. The methodologies outlined in this guide provide a robust framework for its synthesis, in vitro screening, and mechanistic elucidation. The insights gained from such studies will not only contribute to the fundamental understanding of peptide biology but may also pave the way for the development of novel therapeutics.

References

  • VIBRE Paris. (2024, January 16). What is Acetyl Tetrapeptide and What Are Its Benefits?
  • Cosmetic Ingredients Guide. (2025, December 31). Acetyl Tetrapeptide-2 | Peptigravity.
  • Piccolo, A., et al. (2017). YAP/TAZ upstream signals and downstream responses. PMC - PubMed Central.
  • NovoPro Bioscience. Retatrutide (LY3437943), 99.4% purity peptide.
  • EurekAlert!. (2018, July 5). Synthesis of tetrapeptides and screening of their antioxidant properties.
  • SkinMiles. Acetyl tetrapeptide-5.
  • Park, H. W., et al. (2015).
  • Kim, Y. M., et al. (2017). Arg-Leu-Tyr-Glu tetrapeptide inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism. PMC - NIH.
  • Sikora, E., et al. (2019).
  • ResearchGate. (n.d.). Protective and Anti-Aging Effects of 5 Cosmeceutical Peptide Mixtures on Hydrogen Peroxide-Induced Premature Senescence in Human Skin Fibroblasts | Request PDF.
  • Parker, J., & Farrell, B. A. (2020). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
  • Kim, Y. M., et al. (2015, August 7). The Tetrapeptide Arg-Leu-Tyr-Glu Inhibits VEGF-induced Angiogenesis. PubMed.
  • Pickart, L., & Margolina, A. (2018, July 7).
  • Khavinson, V. K., et al. (2011). [Peptide Ala-Glu-Asp-Gly and Interferon Gamma: Their Role in Immune Response During Aging]. PubMed.
  • MedChemExpress. Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr | Peptide.
  • MDPI. (2024, March 16). Advances in Understanding the Antioxidant and Antigenic Properties of Egg-Derived Peptides.
  • ResearchGate. (n.d.). Bioactive tetrapeptide GEKG boosts extracellular matrix formation: In vitro and in vivo molecular and clinical proof | Request PDF.
  • NIH. (n.d.). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy.
  • ResearchGate. (n.d.). Antioxidant Activity of Bioactive Peptide Fractions from Germinated Soybeans Conjugated to Fe3O4 Nanoparticles by the Ugi Multicomponent Reaction.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of hexapeptide and tetrapeptide analogues of the immunomodulating peptides.
  • Yang, J. A., et al. (2019, December). N-Terminal Modification of the Tetrapeptide Arg-Leu-Tyr-Glu, a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Antagonist, Improves Antitumor Activity by Increasing Its Stability Against Serum Peptidases. PubMed.
  • ACS Publications. (2026, January 23). Design of Highly Specific Antimicrobial Peptides Targeting the BamA Protein of Candidatus Liberibacter Asiaticus.
  • MDPI. (2021, September 22). Antioxidant Activity of Bioactive Peptide Fractions from Germinated Soybeans Conjugated to Fe 3 O 4 Nanoparticles by the Ugi Multicomponent Reaction.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. American Chemical Society.

Sources

Exploratory

Technical Deep Dive: Physicochemical Characterization of H-Tyr-Glu-Ala-Gly-OH (YEAG)

Executive Summary The tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) presents a distinct physicochemical profile governed by two terminal ionizable groups and two side-chain functionalities. In drug development, precise knowle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) presents a distinct physicochemical profile governed by two terminal ionizable groups and two side-chain functionalities. In drug development, precise knowledge of the isoelectric point (pI) and net charge at physiological pH is critical for predicting solubility, aggregation tendencies, and membrane permeability.

This guide provides a rigorous theoretical calculation of the pI and net charge of YEAG, grounded in the Bjellqvist model, and details a self-validating experimental protocol for verification using Capillary Isoelectric Focusing (cIEF).

Part 1: Theoretical Framework & Structural Analysis

To accurately calculate the pI, we must first identify the specific ionization constants (


) for the constituent residues. Note that 

values in peptides differ from free amino acids due to inductive effects from the peptide bond.
Structural Decomposition
  • Sequence: Tyrosine (Y) - Glutamic Acid (E) - Alanine (A) - Glycine (G)[1]

  • Termini:

    • N-terminus (Tyr): Contains a protonatable

      
      -amino group (
      
      
      
      ).
    • C-terminus (Gly): Contains a deprotonatable

      
      -carboxyl group (
      
      
      
      ).
  • Side Chains:

    • Tyr (Y): Phenolic hydroxyl group (weak acid, high

      
      ).
      
    • Glu (E):

      
      -carboxyl group (acidic, low 
      
      
      
      ).
    • Ala (A) & Gly (G): Non-ionizable side chains.

Assignment (Bjellqvist Model)

We utilize the Bjellqvist


 values, which are the industry standard for peptide electrophoresis predictions.
GroupTypeApprox.

(Peptide)
Charge (pH <

)
Charge (pH >

)
C-terminus (Gly) Acidic3.6 0 (COOH)-1 (

)
Glu Side Chain Acidic4.3 0 (COOH)-1 (

)
N-terminus (Tyr) Basic7.7 +1 (

)
0 (

)
Tyr Side Chain Acidic10.1 0 (OH)-1 (

)

Note on N-terminus: While free Tyrosine has an amino


 of ~9.1, the N-terminal amino group in a peptide bond context is significantly more acidic, typically shifting to ~7.7.

Part 2: Quantitative Analysis

Isoelectric Point (pI) Calculation

The pI is the pH at which the net charge of the molecule is zero.[2][3] We determine this by tracing the charge state transitions across the pH scale.[4]

Step 1: Determine Charge States

  • pH < 3.6: All groups protonated.

    • N-term (+1) + Glu (0) + Tyr (0) + C-term (0) = +1

  • pH 3.6 - 4.3: C-terminus deprotonates.

    • N-term (+1) + Glu (0) + Tyr (0) + C-term (-1) = 0 (Zwitterion)

  • pH 4.3 - 7.7: Glu side chain deprotonates.

    • N-term (+1) + Glu (-1) + Tyr (0) + C-term (-1) = -1

  • pH > 7.7: N-terminus deprotonates.

    • N-term (0) + Glu (-1) + Tyr (0) + C-term (-1) = -2

Step 2: Calculate pI The neutral zwitterionic species exists between the dissociation of the C-terminus (


) and the Glu side chain (

).


Net Charge at Physiological pH (7.4)

At pH 7.4, we apply the Henderson-Hasselbalch equation to determine the partial charge of the N-terminus, as it is close to the pH environment.

  • C-term (3.6): Fully deprotonated (-1).

  • Glu Side Chain (4.3): Fully deprotonated (-1).

  • Tyr Side Chain (10.1): Fully protonated (0).

  • N-term (7.7): Partially protonated.

    
    
    
    
    

Total Net Charge at pH 7.4:



Visualization: Charge State Transition

The following diagram illustrates the stepwise deprotonation logic used to derive the pI.

PI_Calculation State1 pH < 3.6 Net Charge: +1 (N-term Protonated) State2 pH 3.6 - 4.3 Net Charge: 0 (Isoelectric Zone) State1->State2 C-term pKa (3.6) State3 pH 4.3 - 7.7 Net Charge: -1 (Glu Deprotonated) State2->State3 Glu SC pKa (4.3) State4 pH > 7.7 Net Charge: -2 (N-term Neutral) State3->State4 N-term pKa (7.7)

Figure 1: Charge state transition of H-Tyr-Glu-Ala-Gly-OH showing the narrow isoelectric zone.

Part 3: Experimental Validation Protocol

To validate the theoretical pI of 3.95, Capillary Isoelectric Focusing (cIEF) is the gold standard method due to its high resolution for acidic peptides.

Method: cIEF with UV Detection

Objective: Determine the precise pI relative to internal pI markers.

Reagents:

  • Ampholytes: Pharmalyte 3-10 (Broad range) or Servalyt 3-6 (Narrow range for higher precision).

  • Anolyte: 100 mM Phosphoric Acid (

    
    ).
    
  • Catholyte: 100 mM Sodium Hydroxide (

    
    ).
    
  • Internal Standards: pI markers 3.5 and 4.5.

Protocol Workflow:

  • Sample Preparation: Dissolve YEAG in water to 0.5 mg/mL. Mix 10 µL sample with 100 µL of 1% ampholyte solution containing 1% TEMED (to suppress wall adsorption) and internal markers.

  • Focusing Step: Inject into a neutral-coated capillary (50 µm i.d.). Apply 25 kV for 15 minutes. The ampholytes form a pH gradient; the peptide migrates until net charge is 0.

  • Mobilization (Chemical): Because the peptide is focused and stationary, it must be mobilized past the detector. Switch the catholyte vial to the anolyte solution (or add salt) to disrupt the gradient and push the focused bands past the UV detector (280 nm for Tyrosine absorbance).

  • Data Analysis: Plot migration time vs. pI of markers. Interpolate the pI of YEAG.

Experimental Logic Diagram

cIEF_Protocol cluster_prep Phase 1: Preparation cluster_run Phase 2: Focusing cluster_analysis Phase 3: Detection Step1 Mix Peptide + Ampholytes (pH 3-6) + pI Markers (3.5, 4.5) Step2 Inject into Capillary Step1->Step2 Step3 Apply Voltage (25kV) Migration to pI Step2->Step3 Step4 Chemical Mobilization (Push to Detector) Step3->Step4 Step5 UV Detection (280nm) (Tyr Absorbance) Step4->Step5

Figure 2: Workflow for cIEF validation of acidic peptides.

Part 4: Implications for Drug Development

Solubility Profile
  • Minimum Solubility: Occurs at pH ~3.95 (pI). At this pH, the peptide has zero net charge, minimizing electrostatic repulsion between molecules and increasing the risk of aggregation or precipitation.

  • Formulation Strategy: To ensure stability and solubility, formulation buffers should be maintained at least 1 pH unit away from the pI.

    • Recommended Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is ideal. The net charge of -1.33 ensures high aqueous solubility.

Purification (Ion Exchange Chromatography)
  • Anion Exchange (AEX): At pH > 4.0, the peptide is negatively charged. It will bind to anion exchangers (e.g., Q Sepharose).

  • Cation Exchange (CEX): To bind to a cation exchanger (e.g., SP Sepharose), the pH must be < 3.6. This is harsh and may not be necessary given the peptide's acidic nature.

References

  • Bjellqvist, B., et al. (1993). "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis.

  • Grimsley, G. R., et al. (2009). "A summary of the measured pK values of the ionizable groups in folded proteins." Protein Science.

  • Righetti, P. G. (2004). "Capillary isoelectric focusing: the physical and chemical basis." Journal of Chromatography A.

  • Sigma-Aldrich. "Amino Acid Reference Chart & pKa Values."

Sources

Foundational

Thermodynamic Stability of H-Tyr-Glu-Ala-Gly-OH in Solution: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties and stability profile of the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) .[1][2] Unlike globular proteins, the therm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties and stability profile of the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) .[1][2] Unlike globular proteins, the thermodynamic stability of this short linear peptide is not defined by a cooperative unfolding transition (


) but by its chemical equilibrium  (resistance to hydrolysis/oxidation) and solution thermodynamics  (solubility and aggregation propensity).[2]

This document details the molecular liabilities of the YEAG sequence, specifically the susceptibility of the N-terminal Tyrosine to oxidation and diketopiperazine (DKP) formation, and the neighboring group effects of Glutamic acid on backbone hydrolysis. It provides a validated experimental framework for quantifying these stability parameters.[2]

Physicochemical Profile

Molecular Architecture
  • Sequence: H-Tyr-Glu-Ala-Gly-OH[1][2]

  • Formula:

    
     (Neutral form)[1][2]
    
  • Molecular Weight: ~438.43 g/mol [2]

  • Structure Class: Linear tetrapeptide; disordered/random coil in solution.[2]

Ionization Thermodynamics (pKa & pI)

The thermodynamic behavior of YEAG in solution is dictated by its protonation state.[2] The peptide contains four ionizable groups.

Functional GroupResidueApprox. pKaCharge at pH 7.4Thermodynamic Role

-Amine
Tyr (N-term)9.6+1Nucleophile for DKP formation (neutral form).[1][2]

-Carboxyl
Glu (Side Chain)4.3-1Solubility enhancer; potential intramolecular catalyst.[1][2]
Phenolic -OH Tyr (Side Chain)10.10Radical scavenger; oxidation liability.[1][2]

-Carboxyl
Gly (C-term)2.3-1Electrostatic repulsion (prevents aggregation).[1][2]

Isoelectric Point (pI): At pH ~4.0, the net charge approaches zero.



Note: The N-terminal amine remains protonated (+1) and the C-terminal carboxyl deprotonated (-1), while the Glu side chain transitions.[1][2] Theoretical pI is acidic.
Solubility & Aggregation
  • Hydrophilicity: High.[2] The Glu residue and charged termini provide significant solvation energy.

  • Aggregation Risk: Low to Moderate.[2] While Tyrosine is aromatic and capable of

    
    -
    
    
    
    stacking, the adjacent Glutamic acid provides electrostatic repulsion.[1] Aggregation is thermodynamically unfavorable at neutral pH but may occur at pH
    
    
    pI (3.3) or high ionic strength.

Chemical Stability & Degradation Pathways[1][3][4]

The "thermodynamic stability" of the covalent structure refers to the activation energy (


) barriers preventing degradation. For YEAG, three primary pathways exist.
Hydrolysis (The Thermodynamic Sink)

Peptide bonds are thermodynamically unstable relative to hydrolysis (


) but kinetically stable at neutral pH.[2]
  • Mechanism: Acid/Base catalyzed attack of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    
    on the carbonyl carbon.[2]
  • Sequence Specificity: The Glu-Ala bond is particularly vulnerable at acidic pH (pH < 4).[1][2] The protonated

    
    -carboxyl of Glu can act as an intramolecular general acid or nucleophile (anchimeric assistance), forming a cyclic anhydride intermediate that rapidly hydrolyzes.[1][2]
    
Diketopiperazine (DKP) Formation

This is a cyclization reaction involving the N-terminal dipeptide (Tyr-Glu).[1][2]

  • Mechanism: The N-terminal amine (if unprotonated) attacks the carbonyl carbon of the second residue (Glu).[1][2]

  • Risk: Moderate.[2] DKP formation is favored for Gly/Pro containing sequences, but Tyr-Glu can cyclize, especially under basic conditions or during lyophilization.[1] This results in the cleavage of the peptide into cyclo(Tyr-Glu) and H-Ala-Gly-OH .[1][2]

Tyrosine Oxidation[1]
  • Mechanism: Tyrosine is susceptible to radical attack (ROS) or photo-oxidation.[1][2]

  • Products: Dityrosine (covalent cross-linking), 3-nitrotyrosine, or backbone cleavage.[1][2]

  • Thermodynamics: Irreversible.[2] This is the primary shelf-life limiter in liquid formulations exposed to light or air.[1][2]

Visualization of Degradation Logic

The following diagram illustrates the competing degradation pathways for H-Tyr-Glu-Ala-Gly-OH.

YEAG_Degradation YEAG H-Tyr-Glu-Ala-Gly-OH (Intact Peptide) Hydrolysis Hydrolysis (pH < 3 or pH > 9) YEAG->Hydrolysis k_hyd DKP_Mech DKP Formation (Nucleophilic Attack by N-term) YEAG->DKP_Mech k_cyc (Basic pH) Oxidation Oxidation (Light/ROS + Tyr) YEAG->Oxidation k_ox (UV/Air) Frags Fragments: H-Tyr-Glu-OH + H-Ala-Gly-OH (or amino acids) Hydrolysis->Frags Cyclo cyclo(Tyr-Glu) + H-Ala-Gly-OH DKP_Mech->Cyclo Dityr Dityrosine Aggregates (Covalent Crosslinks) Oxidation->Dityr

Caption: Kinetic competition between hydrolysis, cyclization (DKP), and oxidation pathways for H-Tyr-Glu-Ala-Gly-OH.[1][2]

Experimental Framework for Stability Assessment

To determine the shelf-life and storage conditions, the following "Forced Degradation" protocols are recommended. These protocols are self-validating: positive controls (known degradants) should be observed.[1][2]

Protocol: pH-Rate Profiling

Objective: Determine the pH of maximum stability (


).[1][2]
  • Buffer Preparation: Prepare 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., Phosphate, Citrate, Borate) with constant ionic strength (

    
     M using NaCl).[2]
    
  • Sample Prep: Dissolve YEAG at 1 mg/mL.

  • Incubation: Incubate at elevated temperature (e.g., 60°C) to accelerate kinetics.[2]

  • Sampling: Aliquot at

    
     hours. Quench by neutralizing pH and rapid cooling.
    
  • Analysis: RP-HPLC (C18 column, 0.1% TFA water/acetonitrile gradient). Detect at 214 nm (peptide bond) and 280 nm (Tyrosine).[1][2]

Protocol: Oxidative Stress Testing

Objective: Assess Tyrosine susceptibility.[2]

  • Reagent: Prepare 0.3%

    
     solution.
    
  • Incubation: Mix peptide (1 mg/mL) with peroxide solution at Room Temperature.

  • Timepoints: 0, 1, 4, 24 hours.

  • Analysis: Monitor appearance of peaks with altered UV spectra (Dityrosine absorbs ~315 nm) or mass shifts (+16 Da, +32 Da) via LC-MS.

Data Analysis: Arrhenius Equation

To predict shelf-life at 4°C or 25°C from high-temperature data:

  • Calculate

    
    :  Plot 
    
    
    
    vs. Time.[1][2] The slope is
    
    
    (First-order kinetics).[1][2]
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).[1][2]
  • Determine

    
    :  Slope = 
    
    
    
    .[1][2]
  • Extrapolate: Use

    
     to solve for 
    
    
    
    at storage temperature.[1][2]

Table 1: Typical Stress Test Conditions for YEAG

Stress TypeConditionTarget DegradationMechanism Probed
Acid 0.1 N HCl, 60°C10-20%Backbone hydrolysis (Glu-assisted)
Base 0.1 N NaOH, 40°C10-20%DKP formation, Racemization, Hydrolysis
Oxidation 3%

, 25°C
10-20%Tyr Oxidation (Met/Cys absent)
Thermal 70°C, pH 7.410-20%General Hydrolysis
Photo ICH Q1B (UV/Vis)N/ATyr Photodegradation

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing the stability of YEAG in solution.

Experimental_Workflow cluster_Stress Stress Conditions Start Start: Pure H-Tyr-Glu-Ala-Gly-OH Acid Acid Stress (pH 2, 60°C) Start->Acid Ox Oxidative Stress (H2O2) Start->Ox Therm Thermal Stress (pH 7, 70°C) Start->Therm LCMS LC-MS Analysis (Identify Degradants) Acid->LCMS ID peaks HPLC RP-HPLC Quantitation (Calculate k_obs) Acid->HPLC Ox->LCMS Ox->HPLC Therm->HPLC Data Data Processing (Arrhenius & pH Profile) LCMS->Data HPLC->Data Decision Formulation Strategy: Buffer pH, Antioxidants, Excipients Data->Decision

Caption: Analytical workflow for determining kinetic parameters and formulation strategy.

References

  • Manning, M. C., et al. (2010).[2] "Stability of Protein Pharmaceuticals: An Update." Pharmaceutical Research. Link

  • Oliyai, C., & Borchardt, R. T. (1993).[1] "Chemical Pathways of Peptide Degradation. IV. Pathways, Kinetics, and Mechanism of Degradation of an Aspartyl Residue in a Model Hexapeptide." Pharmaceutical Research. Link (Relevant for neighboring group effects mechanism).[1][2]

  • Stadtman, E. R. (1993).[2] "Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions."[1] Annual Review of Biochemistry. Link[1][2]

  • Goolcharran, C., et al. (2000).[2] "Peptide and Protein Deamidation and Degradation." AAPS PharmSci. Link

  • Steinberg, I. Z., et al. (1979).[2] "Fluorescence studies of the kinetics of the acid-catalyzed hydrolysis of N-acetyl-L-tryptophanamide." Journal of the American Chemical Society. (Provides baseline kinetics for Tyr derivatives).

Sources

Exploratory

Technical Guide: Hydrophobicity Profile of Tyr-Glu-Ala-Gly (YEAG)

This guide details the hydrophobicity profile, physicochemical characterization, and experimental analysis of the tetrapeptide Tyr-Glu-Ala-Gly (YEAG) . Executive Summary The Tyr-Glu-Ala-Gly (YEAG) tetrapeptide represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrophobicity profile, physicochemical characterization, and experimental analysis of the tetrapeptide Tyr-Glu-Ala-Gly (YEAG) .

Executive Summary

The Tyr-Glu-Ala-Gly (YEAG) tetrapeptide represents a distinct physicochemical motif often utilized in immunological studies (as the repeating unit of synthetic antigens) and as a model for studying sequence-dependent hydrophobicity.

From a hydrophobicity standpoint, YEAG is characterized as amphipathic with a dominant hydrophilic character at physiological pH. Its profile is driven by the competing forces of the aromatic Tyrosine (interfacial anchor) and the anionic Glutamate (solvation promoter). This guide provides a granular analysis of its solvation behavior, theoretical indices, and a validated RP-HPLC protocol for its characterization.

Part 1: Physicochemical Characterization

Structural & Chemical Logic

The sequence N-Tyr-Glu-Ala-Gly-C presents a specific "hydrophobic gradient" disruption.

  • Tyr (Y, Position 1): Aromatic/Amphipathic. The phenol ring allows for

    
    -
    
    
    
    stacking and hydrophobic interaction, while the hydroxyl group permits hydrogen bonding. In short peptides, N-terminal Tyr often dictates retention on C18 columns.
  • Glu (E, Position 2): Hydrophilic/Acidic. At pH > 4.2, the

    
    -carboxylate is deprotonated (
    
    
    
    ), creating a massive hydration shell that reduces retention in reversed-phase systems.
  • Ala (A, Position 3): Weakly Hydrophobic. The methyl side chain provides a small hydrophobic core but is insufficient to counteract a fully charged Glu without ion-pairing agents.

  • Gly (G, Position 4): Neutral/Flexible. Lacking a side chain, Glycine acts as a conformational "hinge," preventing stable secondary structure formation in the tetrapeptide form (random coil), though it facilitates helix formation in high-molecular-weight polymers of (YEAG)n.

Quantitative Physicochemical Table

Data standardized for pH 7.4 (Phosphate Buffer).

ResiduePositionSide Chain FunctionalitypKa (Side Chain)Kyte-Doolittle ScoreHopp-Woods (Hydrophilicity)Charge (pH 7.4)
Tyr (Y) N-TermPhenol / Aromatic~10.1-1.3-2.3Neutral (Zwitterion N-term)
Glu (E) InternalCarboxylate~4.2-3.5+3.0-1
Ala (A) InternalMethyl-+1.8-0.5Neutral
Gly (G) C-TermHydrogen--0.40.0-1 (C-term carboxyl)
Net Peptide YEAG Amphipathic/Acidic pI ≈ 3.8 Total: -3.4 High Solvation Net ≈ -2

Critical Insight: The Kyte-Doolittle sum is -3.4 , indicating a strongly hydrophilic peptide. However, the N-terminal Tyrosine creates a "hydrophobic head" that allows for measurable retention on hydrophobic stationary phases, provided the pH is controlled.

Part 2: Hydrophobicity Profiling Methodologies

Theoretical Profiling (Scales & Algorithms)

Hydrophobicity is not an absolute value but a context-dependent property. For YEAG, we utilize three distinct scales to build a composite profile:

  • Kyte-Doolittle (Hydropathy): Best for predicting transmembrane potential. YEAG scores low, confirming it is a soluble, solvent-exposed motif.

  • Eisenberg (Consensus): Weighs amphipathicity. Tyr is identified as an "interfacial" residue, capable of partitioning into the lipid bilayer headgroup region, while Glu/Gly remain in the aqueous phase.

  • RP-HPLC Retention Prediction (SSRCalc): Based on retention coefficients, YEAG is predicted to elute early (Void Volume +

    
    ) on standard C18 columns unless ion-pairing agents (TFA/HFBA) are used to suppress the Glu and C-terminal charges.
    
Structural Implications (Polymer vs. Peptide)
  • Tetrapeptide (YEAG): Exists as a random coil . The short length prevents

    
    -helix formation. The hydrophobicity is additive (sum of parts).
    
  • Polymer (Tyr-Glu-Ala-Gly)n: In high MW polymers, this sequence forms

    
    -helices  under physiological conditions.[1] This drastically changes the hydrophobicity profile, creating a "hydrophobic face" (Tyr/Ala aligned) and a "hydrophilic face" (Glu), increasing immunogenicity.
    

Part 3: Visualization of Physicochemical Logic

The following diagram illustrates the competing forces within the YEAG sequence and the logic flow for determining its hydrophobicity.

YEAG_Profile Tyr Tyr (Position 1) Hydrophobic Anchor (Aromatic) Glu Glu (Position 2) Solvation Driver (Anionic) Tyr->Glu Peptide Bond NetProfile NET PROFILE: Hydrophilic (Soluble) Surface Exposed Early Elution (RP-HPLC) Tyr->NetProfile Provides Retention on C18 Ala Ala (Position 3) Weak Hydrophobic (Spacer) Glu->Ala Peptide Bond Glu->NetProfile Dominates Solvation Reduces Retention Gly Gly (Position 4) Conformational Hinge (C-Term Negative) Ala->Gly Peptide Bond Gly->NetProfile Prevents Folding (Random Coil)

Caption: Physicochemical contributions of individual residues to the net hydrophobicity profile of YEAG.

Part 4: Experimental Protocol (RP-HPLC)

Objective: To experimentally determine the hydrophobicity index of YEAG relative to standard peptide markers. Rationale: Due to the hydrophilicity of Glu and Gly, standard gradients (0-100% B) will cause YEAG to elute in the void volume. This protocol uses an Ion-Pairing System to ensure retention and accurate profiling.

Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q). TFA protonates Glu (COOH) and ion-pairs with the N-terminus.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Detection: UV at 214 nm (Peptide bond) and 280 nm (Tyrosine specific).

Method: "Shallow Gradient" for Hydrophilic Peptides
  • Equilibration: Flow rate 1.0 mL/min, 98% A / 2% B for 10 minutes.

  • Injection: 20 µL of YEAG peptide (1 mg/mL in water).

  • Gradient Profile:

    • 0-2 min: Isocratic 2% B (Trapping).

    • 2-22 min: Linear ramp 2% B

      
       30% B. (Note: Shallow gradient focuses resolution on hydrophilic region).
      
    • 22-25 min: Ramp to 95% B (Wash).

    • 25-30 min: Isocratic 95% B.

  • Data Analysis:

    • Calculate Retention Factor (

      
      ) : 
      
      
      
      .
    • Compare

      
       (Retention Time) against a standard ladder (e.g., Gly-Gly-Gly 
      
      
      
      Phe-Phe-Phe).
Expected Results
  • Retention Time: YEAG will elute early, typically between 8-12% ACN.

  • Peak Shape: Sharp, symmetrical peak due to TFA ion pairing. Without TFA, the peak will broaden/tail due to the Glu-Silanol interactions.

  • UV Ratio: The 280/214 nm ratio will be distinctively high (~0.1 - 0.2) compared to non-aromatic peptides, confirming the Tyrosine content.

Part 5: Hydrophobicity Determination Workflow

This diagram outlines the decision matrix for characterizing the hydrophobicity of YEAG, moving from in silico prediction to experimental validation.

Workflow Start Start: YEAG Sequence Analysis Calc Step 1: In Silico Calculation (Kyte-Doolittle Sum = -3.4) Start->Calc Decision Is Peptide > 10 Residues? Calc->Decision SmallPep Small Peptide (<10 AA) Dominant End-Effects Decision->SmallPep Yes (YEAG) LargePep Large Peptide Secondary Structure Drivers Decision->LargePep No ExpSetup Step 2: Experimental Setup RP-HPLC (C18) SmallPep->ExpSetup Condition1 Standard pH 7 (Ammonium Acetate) ExpSetup->Condition1 Condition2 Acidic pH 2 (0.1% TFA) ExpSetup->Condition2 Result1 Result: Void Volume Elution (Glu deprotonated) Condition1->Result1 Result2 Result: Retained Peak (Glu protonated + Ion Pairing) Condition2->Result2

Caption: Workflow for selecting the correct RP-HPLC conditions for hydrophilic peptides like YEAG.

References

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein.[2] Journal of Molecular Biology.

  • Krokhin, O. V., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC.[3] Molecular & Cellular Proteomics.

  • Hopp, T. P., & Woods, K. R. (1981). Prediction of protein antigenic determinants from amino acid sequences. Proceedings of the National Academy of Sciences.

  • Guo, D., et al. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography. Journal of Chromatography A.

Sources

Foundational

Evolutionary Trajectories in Peptide Chemistry: The Synthesis of H-Tyr-Glu-Ala-Gly-OH

[1] Executive Summary This technical guide utilizes the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) as a demonstrative model to trace the evolution of peptide synthesis methodologies.[1] While H-Tyr-Glu-Ala-Gly-OH is often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide utilizes the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) as a demonstrative model to trace the evolution of peptide synthesis methodologies.[1] While H-Tyr-Glu-Ala-Gly-OH is often encountered as a bioactive fragment within larger signaling proteins (such as heat shock proteins) or as a model for studying tyrosine-glutamate interactions, its synthesis presents specific chemoselective challenges—namely the orthogonality of the Tyrosine phenolic hydroxyl and the Glutamic acid


-carboxyl group.[1]

This whitepaper dissects the synthesis of YEAG through three historical paradigms: Classical Solution Phase, Boc-SPPS (Merrifield), and Modern Fmoc-SPPS, providing validated protocols and mechanistic insights for drug development professionals.

Part 1: The Molecule and its Chemosynthetic Challenges

Target Sequence: H-L-Tyr-L-Glu-L-Ala-Gly-OH Molecular Weight: 438.43 g/mol Isoelectric Point (pI): ~4.1 (Acidic due to Glu)[1]

Critical Synthetic Considerations
  • C-Terminal Glycine: The presence of Glycine at the C-terminus is chemically advantageous for initial resin loading or solution-phase esterification because Glycine is achiral; it eliminates the risk of C-terminal racemization during the first coupling step or esterification.[1]

  • Glutamic Acid (

    
    -COOH):  Requires robust side-chain protection (e.g., OtBu in Fmoc, OBzl in Boc) to prevent branching or the formation of pyrrolidone carboxylic acid (pyroglutamate) derivatives, although the latter is more common at the N-terminus.
    
  • Tyrosine (Phenolic -OH): The electron-rich phenol ring is susceptible to electrophilic aromatic substitution (alkylation) during acidolytic cleavage (e.g., by tert-butyl cations).[1] Scavenger cocktails are mandatory.

Part 2: Era I — Classical Solution Phase Synthesis (1930s–1960s)[1]

Before the advent of solid supports, YEAG would have been assembled via Fragment Condensation or stepwise elongation in solution. This approach, while labor-intensive, offers the highest purity intermediates as each step can be crystallized.

Validated Solution Protocol (Reconstruction)

Strategy: [2+2] Condensation.

  • Fragment A: Z-Tyr(Bzl)-Glu(OBzl)-OH[1]

  • Fragment B: H-Ala-Gly-OBzl

  • Coupling: Mixed Anhydride or DCC/HOBt.

Step-by-Step Workflow
  • Synthesis of Dipeptide B (H-Ala-Gly-OBzl):

    • React Boc-Ala-OH with H-Gly-OBzl (benzyl ester) using DCC (Dicyclohexylcarbodiimide).[1]

    • Remove Boc group with TFA.[1] Isolate free amine.[1]

  • Synthesis of Dipeptide A (Z-Tyr(Bzl)-Glu(OBzl)-OH):

    • React Z-Tyr(Bzl)-OH (Benzyloxycarbonyl protection) with H-Glu(OBzl)-OMe.[1]

    • Saponify the methyl ester (-OMe) selectively to yield the free acid C-terminus of the dipeptide.

  • Fragment Condensation:

    • Activate Fragment A with Isobutyl chloroformate (Mixed Anhydride method) to minimize racemization of the activated Glu residue.

    • Add Fragment B.

  • Global Deprotection:

    • Catalytic Hydrogenation (H₂/Pd-C) removes all benzyl-based groups (Z, Bzl ethers/esters) simultaneously.[1]

Legacy Note: While scalable, this method suffers from solubility issues as the peptide grows and requires extensive purification between steps.

Part 3: Era II — The Merrifield Revolution (Boc-SPPS)[1]

R.B. Merrifield's introduction of Solid Phase Peptide Synthesis (SPPS) in 1963 changed the paradigm. For YEAG, the Boc/Bzl strategy utilizes acid-labile temporary protection (Boc) and acid-stable side-chain protection (Bzl), cleaved finally by Hydrogen Fluoride (HF).[1]

Boc-SPPS Protocol for YEAG
  • Resin: Chloromethyl Polystyrene (Merrifield Resin).[1]

  • Alpha-Protection: Boc (Removed by 50% TFA/DCM).[1]

  • Side-Chain Protection: Tyr(Br-Z), Glu(OBzl).[1]

The "HF Danger" Factor

The cleavage step requires liquid anhydrous HF, a highly hazardous reagent.

  • Mechanism: HF cleaves the benzyl ester linking Gly to the resin and the side chain groups simultaneously.

  • Risk: The removal of the Benzyl group from Glutamate generates benzyl cations (

    
    ). These are potent electrophiles that will attack the electron-rich ring of Tyrosine, forming 3-benzyltyrosine  (an irreversible impurity).[1]
    
  • Solution: A "High" scavenger concentration (Anisole or p-Cresol) must be used to quench the carbocations.[1]

Part 4: Era III — Modern Fmoc-SPPS (The Gold Standard)[1]

Today, the synthesis of YEAG is performed using Fmoc chemistry, which relies on base-labile alpha-protection and acid-labile side-chain protection.[1] This orthogonal strategy avoids HF and allows for milder cleavage conditions.[1]

Optimized Fmoc Protocol for H-Tyr-Glu-Ala-Gly-OH[1]

System: Automated Microwave SPPS or Manual Flow. Resin: Wang Resin (0.6 mmol/g loading).[1] Activator: HBTU/DIPEA (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1][2]

Detailed Workflow
StepOperationReagent/ConditionsMechanistic Note
1. Loading Attachment of GlyFmoc-Gly-OH (5 eq), DIC (2.5 eq), DMAP (0.1 eq) in DMF.[1]Symmetric anhydride method minimizes racemization (irrelevant for Gly, but standard practice).[1]
2. Capping Block unreacted sitesAcetic Anhydride / Pyridine.[1]Prevents formation of deletion sequences.[1][3]
3. Deprotection Remove Fmoc20% Piperidine in DMF (2 x 5 min).Base-catalyzed

-elimination releases dibenzofulvene.
4.[1] Coupling 1 Add AlanineFmoc-Ala-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq).[1]HBTU forms the active OBt ester in situ.
5. Cycle Repeat Steps 3-4Next AA: Fmoc-Glu(OtBu)-OH.[1][4]OtBu protects

-COOH from activation.[1]
6. Cycle Repeat Steps 3-4Next AA: Fmoc-Tyr(tBu)-OH.[1]tBu ether protects Phenol.
7.[1] Final Cleavage Release & DeprotectTFA/TIS/H₂O (95:2.5:2.[1]5) for 2 hours.Critical: TIS (Triisopropylsilane) scavenges tBu cations to protect Tyr ring.[1]
8. Precipitation IsolationCold Diethyl Ether.[1]Peptide precipitates; scavengers remain in ether.[1]
Visualization of the Fmoc Cycle

The following diagram illustrates the logical flow of the Fmoc synthesis specifically for the YEAG sequence, highlighting the critical side-chain protection logic.

Fmoc_Synthesis_YEAG Resin Wang Resin (Solid Support) Gly_Load 1. Load Fmoc-Gly-OH (Ester Linkage) Resin->Gly_Load Deprotect_1 2. Fmoc Removal (20% Piperidine) Gly_Load->Deprotect_1 Coup_Ala 3. Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotect_1->Coup_Ala Cycle 1 Coup_Glu 4. Couple Fmoc-Glu(OtBu)-OH (Side Chain Protection) Coup_Ala->Coup_Glu Cycle 2 (Deprotect First) Coup_Tyr 5. Couple Fmoc-Tyr(tBu)-OH (Prevents Alkylation) Coup_Glu->Coup_Tyr Cycle 3 (Deprotect First) Cleavage 6. TFA Cleavage (95% TFA, 2.5% TIS) Coup_Tyr->Cleavage Final Deprotection Final H-Tyr-Glu-Ala-Gly-OH (Crude Peptide) Cleavage->Final Ether Precip.

Caption: Stepwise assembly of H-Tyr-Glu-Ala-Gly-OH via Fmoc-SPPS, highlighting orthogonal protection.

Part 5: Analytical Validation & Quality Control

For a tetrapeptide like YEAG, standard RP-HPLC and ESI-MS are sufficient for validation.[1] However, specific impurities must be monitored.[1]

Expected Data[1][5][6][7][8]
  • Exact Mass (Monoisotopic): 438.19 Da (

    
     Da).[1]
    
  • HPLC Retention: Early eluting (Hydrophilic).[1]

    • Column: C18 (e.g., Phenomenex Jupiter).[1]

    • Gradient: 0-30% Acetonitrile in water (+0.1% TFA) over 20 mins.[1] (Due to high polarity of Glu/Tyr/Gly, high organic content is not needed).[1]

Troubleshooting Common Impurities[1]
Impurity Mass (Δ)Probable CauseRemediation
+56 Da t-Butyl adduct on TyrInsufficient Scavenger (TIS) during cleavage.[1] Increase TIS to 5%.
-18 Da Aspartimide/PyroglutamateGlu cyclization (rare in internal Glu, possible if N-term Glu).[1] Ensure rapid coupling.
+170 Da Fmoc adductIncomplete deprotection. Check Piperidine quality or extend reaction time.

References

  • Merrifield, R. B. (1963).[1][5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Carpino, L. A., & Han, G. Y. (1970).[1][5] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][6] The Journal of Organic Chemistry, 37(22), 3404–3409. Link[1]

  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

  • BenchChem. (2025).[1][2] Technical Guide to Peptide Synthesis Reagents. BenchChem Technical Repository. Link[1]

Sources

Protocols & Analytical Methods

Method

solid phase peptide synthesis protocol for H-Tyr-Glu-Ala-Gly-OH

Application Note & Protocol Guide Introduction & Strategic Framework The tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) represents a classic acidic peptide sequence often used as a model system or bioactive fragment. While sho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Strategic Framework

The tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) represents a classic acidic peptide sequence often used as a model system or bioactive fragment. While short peptides are theoretically simple to synthesize, they present unique challenges in handling and isolation due to their high polarity and solubility characteristics.

This guide outlines a Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol optimized for purity and yield. Unlike generic protocols, this method prioritizes racemization suppression and "green" coupling reagents (DIC/Oxyma) over traditional, potentially explosive benzotriazole methods (HOBt).

Core Synthesis Strategy
ParameterSelectionRationale (Causality)
Chemistry Fmoc / tBuStandard orthogonal protection.[1] Safer than Boc/HF.
Solid Support Fmoc-Gly-Wang Resin The C-terminal Glycine is achiral, eliminating racemization risks during resin loading. Pre-loaded Wang resin ensures high stability of the ester linkage throughout the synthesis.
Activation DIC / Oxyma Pure Superior to HBTU/DIEA. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) suppresses racemization more effectively than HOBt and avoids the formation of guanidinium by-products associated with uronium salts.
Side Chain Protection Tyr(tBu), Glu(OtBu) tert-Butyl based protection is acid-labile, allowing simultaneous cleavage and deprotection with TFA.
Cleavage TFA / TIS / H₂O A "Scavenger B" cocktail. Phenol is excluded as Tyrosine is the only sensitive residue, and TIS/Water is sufficient to scavenge t-butyl cations, preventing alkylation of the phenolic ring.

Materials & Reagents

Amino Acid Derivatives

Ensure all amino acids are L-isomer unless otherwise specified.

  • Fmoc-Gly-Wang Resin: Loading 0.4 – 0.8 mmol/g (Recommended: Low loading ~0.6 mmol/g to prevent aggregation).

  • Fmoc-Ala-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Tyr(tBu)-OH

Reagents & Solvents[1][2][3][4][5][6]
  • DMF (N,N-Dimethylformamide): Peptide synthesis grade (amine-free).

  • Piperidine: 20% (v/v) in DMF (Deprotection).[2]

  • DIC (N,N′-Diisopropylcarbodiimide): Activator.

  • Oxyma Pure: Additive for suppression of racemization.

  • TFA (Trifluoroacetic acid): Cleavage agent.[1][3][2][4]

  • TIS (Triisopropylsilane): Cation scavenger.

  • Diethyl Ether: Cold (-20°C) for precipitation.

Experimental Protocol (Step-by-Step)

Phase 1: Resin Preparation
  • Weighing: Calculate resin requirement based on scale (e.g., for 0.1 mmol scale using 0.6 mmol/g resin, weigh ~167 mg).

  • Swelling: Place resin in a fritted polypropylene reaction vessel. Add DMF (5 mL) and swell for 30 minutes at room temperature with gentle agitation.

    • Note: Proper swelling exposes the internal reaction sites of the polystyrene matrix.

  • Initial Wash: Drain DMF and wash with fresh DMF (3 x 1 min).

Phase 2: The SPPS Cycle (Repeat for Ala, Glu, Tyr)

Execute the following cycle for each amino acid, moving from C-terminus (Gly) to N-terminus (Tyr).

Step A: Fmoc Deprotection[5]
  • Add 20% Piperidine in DMF (5 mL). Agitate for 3 minutes . Drain.

  • Add fresh 20% Piperidine in DMF (5 mL). Agitate for 12 minutes . Drain.

    • Why two stages? The first short wash removes the bulk of the Fmoc, preventing the generated dibenzofulvene from reacting back with the amine.

  • Wash: DMF (5 x 1 min) to ensure complete removal of piperidine. Verify pH is neutral.

Step B: Activation & Coupling

Stoichiometry: Use 3-fold excess (3 eq) of AA, DIC, and Oxyma relative to resin loading.

  • Dissolution: In a small vial, dissolve Fmoc-AA-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF (~2-3 mL).

  • Activation: Add DIC (3 eq) to the amino acid solution. Shake for 30 seconds to pre-activate.

  • Reaction: Transfer the mixture to the resin vessel.

  • Coupling Time: Agitate at room temperature for 45–60 minutes .

    • Monitoring: For critical steps, perform a Kaiser Test (Ninhydrin). Blue beads = incomplete coupling; Colorless beads = complete.

  • Wash: Drain and wash with DMF (3 x 1 min).

Step C: Final N-Terminal Deprotection

After coupling Fmoc-Tyr(tBu)-OH :

  • Perform the standard Fmoc Deprotection (Step A) to remove the final Fmoc group, exposing the N-terminal amine (H-Tyr-...).

  • Final Wash: Wash thoroughly with DMF (5x), then DCM (Dichloromethane) (5x) to remove all traces of DMF (DMF interferes with TFA cleavage).

  • Drying: Dry resin under nitrogen flow or vacuum for 1 hour.

Phase 3: Cleavage & Isolation
Cleavage Cocktail Preparation

Prepare fresh "Cocktail B" (Total volume ~5-10 mL per gram of resin):

  • TFA: 95%[3]

  • TIS: 2.5%[3][6]

  • H₂O: 2.5%[3][6]

Procedure
  • Reaction: Add the cocktail to the dry resin. Agitate gently for 2 hours at room temperature.

    • Chemistry: This step cleaves the peptide from the Wang linker (ester hydrolysis) and removes tBu and OtBu side-chain protection simultaneously.

  • Filtration: Filter the resin, collecting the filtrate (containing the peptide) into a round-bottom flask. Rinse resin with 1 mL TFA.

  • Concentration: Evaporate most of the TFA under a stream of nitrogen (in a fume hood) until an oil remains.

  • Precipitation: Add cold Diethyl Ether (10-fold excess) to the oil. The peptide should precipitate as a white solid.

  • Centrifugation: Centrifuge (3000 rpm, 5 min), decant the ether. Repeat the ether wash 2 more times to remove scavengers.

  • Drying: Dry the pellet under vacuum.

Visualization: The SPPS Workflow

SPPS_Protocol Start Start: Fmoc-Gly-Wang Resin Swell 1. Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF 5x) Deprotect->Wash1 Activate 4. Activation (AA + DIC + Oxyma) Wash1->Activate Couple 5. Coupling (45-60 min) Activate->Couple Check 6. QC: Kaiser Test Couple->Check Check->Couple Fail (Blue) - Recouple Cycle Next Amino Acid? Check->Cycle Pass (Colorless) Cycle->Deprotect Yes (Add Ala, Glu, Tyr) FinalDeprotect 7. Final Fmoc Removal (Tyr N-terminus) Cycle->FinalDeprotect No (Sequence Complete) Cleave 8. Cleavage & Global Deprotection (95% TFA / 2.5% TIS / 2.5% H2O) FinalDeprotect->Cleave Finish H-Tyr-Glu-Ala-Gly-OH (Crude Peptide) Cleave->Finish

Caption: Logical workflow for Fmoc-SPPS of YEAG. Green nodes indicate growth steps; Red nodes indicate deprotection.

Quality Control (QC) Parameters

After isolation, the crude peptide must be analyzed.

MethodConditionsAcceptance Criteria
HPLC Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 5% to 60% B over 20 minSingle major peak >95% area integration.
Mass Spec (ESI-MS) Mode: Positive IonTarget: [M+H]⁺Calculated MW: 424.4 g/mol Observed [M+H]⁺: 425.4 ± 1 Da

Troubleshooting Note:

  • Tyr Oxidation: If [M+16] peaks appear in MS, Tyrosine oxidation occurred. Ensure fresh TIS was used in cleavage.

  • Incomplete Coupling: If [M-129] (deletion of Glu) is seen, the Glu coupling was insufficient. Double coupling is recommended for Glu due to steric bulk of the OtBu group.

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Power of the Solid Phase in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. Wiley-VCH. (General reference for Fmoc/tBu orthogonality).

Sources

Application

Application Note and Protocol: Optimal Solvent Selection for the Solubilization of H-Tyr-Glu-Ala-Gly-OH

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the systematic approach to identifying optimal solvents for the tetrapeptide H-Tyr-Glu-Ala-Gly-OH. The protocol em...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the systematic approach to identifying optimal solvents for the tetrapeptide H-Tyr-Glu-Ala-Gly-OH. The protocol emphasizes a logical, stepwise methodology grounded in the physicochemical properties of the peptide's constituent amino acids. By understanding the peptide's charge characteristics at various pH values, researchers can strategically select solvents to achieve successful dissolution for a range of downstream applications, from in vitro assays to formulation development. This document provides both theoretical insights and practical, step-by-step protocols to ensure reliable and reproducible results.

Introduction: The Criticality of Proper Peptide Solubilization

The biological activity and experimental utility of a synthetic peptide are fundamentally dependent on its proper solubilization. Incomplete or improper dissolution can lead to inaccurate concentration assessments, peptide aggregation, and ultimately, failed experiments.[1] The tetrapeptide H-Tyr-Glu-Ala-Gly-OH, composed of tyrosine, glutamic acid, alanine, and glycine, possesses both hydrophobic (Tyr, Ala) and hydrophilic/charged (Glu) residues, presenting a nuanced solubility profile.[2] This guide provides a framework for selecting the most appropriate solvent system by analyzing the peptide's structure and charge distribution. The principles outlined herein are broadly applicable to other short peptides.

Physicochemical Analysis of H-Tyr-Glu-Ala-Gly-OH

A thorough understanding of the peptide's physical and chemical properties is paramount for predicting its solubility.[3] The solubility of a peptide is largely dictated by its amino acid composition, sequence, and the resulting overall charge at a given pH.[4][5]

Amino Acid Composition and Properties

The constituent amino acids of H-Tyr-Glu-Ala-Gly-OH contribute distinct characteristics:

Amino Acid3-Letter Code1-Letter CodeSide Chain ClassKey Physicochemical Properties
TyrosineTyrYAromatic, PolarThe phenolic hydroxyl group can participate in hydrogen bonding.[6][7]
Glutamic AcidGluEAcidic, AnionicThe carboxylic acid side chain is negatively charged at physiological pH.[2][8]
AlanineAlaAAliphatic, NonpolarContributes to the overall hydrophobicity of the peptide.[9]
GlycineGlyGAliphatic, NonpolarThe smallest amino acid, it offers conformational flexibility.[2]
Calculating the Net Charge and Isoelectric Point (pI)

The net charge of a peptide at a specific pH determines its behavior in aqueous solutions. We can estimate this by considering the pKa values of the ionizable groups: the N-terminal amine, the C-terminal carboxyl, and the side chains of glutamic acid and tyrosine.[1]

Ionizable GroupApproximate pKa
N-terminal α-amino (H-Tyr)~9.2-9.8
C-terminal α-carboxyl (-Gly-OH)~2.3
Glutamic Acid (Glu) Side Chain~4.25
Tyrosine (Tyr) Side Chain~10.1

Charge Calculation at Neutral pH (~7.0):

  • N-terminal α-amino: Protonated (+1 charge)

  • C-terminal α-carboxyl: Deprotonated (-1 charge)

  • Glutamic Acid Side Chain: Deprotonated (-1 charge)

  • Tyrosine Side Chain: Protonated (0 charge)

Net Charge at pH 7.0 = (+1) + (-1) + (-1) + (0) = -1

Since the net charge at neutral pH is negative, H-Tyr-Glu-Ala-Gly-OH is classified as an acidic peptide .[3] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero, and more soluble at pH values further away from the pI.[4] For this peptide, the pI will be in the acidic range, below 7.

Solvent Selection Strategy

The strategy for selecting an appropriate solvent is based on the acidic nature of H-Tyr-Glu-Ala-Gly-OH. The following flowchart outlines the decision-making process:

SolventSelection Solvent Selection Workflow for H-Tyr-Glu-Ala-Gly-OH Start Start: Lyophilized Peptide TestWater Attempt to dissolve in sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4). Start->TestWater Soluble Soluble? (Clear Solution) TestWater->Soluble Success Dissolution Successful. Proceed to experiment. Soluble->Success Yes Insoluble Insoluble or Cloudy Solution Soluble->Insoluble No UseBasicBuffer Use a dilute basic buffer. (e.g., 0.1M Ammonium Bicarbonate, pH ~8) Insoluble->UseBasicBuffer SolubleBasic Soluble? UseBasicBuffer->SolubleBasic CheckCompatibility Ensure buffer is compatible with downstream application. SolubleBasic->CheckCompatibility Yes Hydrophobic If still insoluble, consider hydrophobic nature. SolubleBasic->Hydrophobic No CheckCompatibility->Success OrganicSolvent Add a small amount of organic co-solvent (e.g., DMSO, DMF, Acetonitrile) to the aqueous buffer. Hydrophobic->OrganicSolvent FinalDilution Dilute with aqueous buffer to final concentration. OrganicSolvent->FinalDilution FinalDilution->Success

Caption: A decision tree for selecting the optimal solvent for H-Tyr-Glu-Ala-Gly-OH.

Experimental Protocols

Safety Precaution: Always handle peptides and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials
  • Lyophilized H-Tyr-Glu-Ala-Gly-OH peptide

  • Sterile, distilled, deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ammonium bicarbonate (0.1 M, aqueous)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes

Protocol 1: Aqueous Solubilization (Primary Approach)

This protocol should be the first attempt for dissolving the peptide.

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[1]

  • Initial Test: It is prudent to first test the solubility with a small portion of the peptide before dissolving the entire sample.

  • Reconstitution: Add a small volume of sterile, distilled water or PBS (pH 7.4) to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Mixing: Gently vortex the solution for 30 seconds.

  • Sonication: If the peptide does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[1] Avoid excessive heating.

  • Observation: Visually inspect the solution. A clear solution indicates successful dissolution. If the solution remains cloudy or contains particulates, proceed to Protocol 2.

Protocol 2: Solubilization in a Basic Buffer

Given that H-Tyr-Glu-Ala-Gly-OH is an acidic peptide, a basic buffer will increase its net negative charge, thereby enhancing its solubility in an aqueous medium.[3][5]

  • Buffer Preparation: Prepare a 0.1 M solution of ammonium bicarbonate in sterile, distilled water. The pH should be approximately 8.0.

  • Reconstitution: To the undissolved peptide from Protocol 1, or to a fresh aliquot of lyophilized peptide, add the 0.1 M ammonium bicarbonate solution.

  • Mixing and Sonication: Repeat steps 4 and 5 from Protocol 1.

  • Observation: In most cases, the acidic peptide should readily dissolve in the basic buffer.

  • Application Compatibility: Before proceeding, ensure that the basic buffer and the final pH of the solution are compatible with your intended experimental assay.

Protocol 3: Use of Organic Co-solvents (For Persistent Insolubility)

If the peptide remains insoluble, its hydrophobic character, though minor, may be hindering dissolution. In such cases, a small amount of an organic co-solvent can be beneficial.[5]

  • Co-solvent Addition: To the peptide solution (preferably in the basic buffer from Protocol 2), add a minimal amount of DMSO (e.g., 10-30% of the final desired volume).

  • Mixing: Vortex thoroughly until the peptide dissolves.

  • Aqueous Dilution: Slowly add the remaining volume of the aqueous buffer (e.g., PBS or ammonium bicarbonate solution) to the dissolved peptide concentrate, mixing continuously.

  • Final Concentration: Be mindful of the final concentration of the organic solvent. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1% to avoid cellular toxicity.[5]

Data Interpretation and Best Practices

  • Visual Clarity: A successfully dissolved peptide will result in a clear, particle-free solution.

  • pH Measurement: After dissolution, especially when using acidic or basic solutions, it is advisable to measure the final pH and adjust if necessary for your experiment.

  • Storage: Once dissolved, peptide solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10]

  • Solubility Limits: If a specific concentration is required and the peptide precipitates upon dilution, you may have exceeded its solubility limit in that particular solvent system. It may be necessary to work with a lower concentration or a different co-solvent.

Conclusion

The successful solubilization of H-Tyr-Glu-Ala-Gly-OH is readily achievable through a systematic approach that begins with an analysis of its physicochemical properties. As an acidic peptide, it is predicted to be most soluble in aqueous solutions at a pH above its isoelectric point. Therefore, the use of a dilute basic buffer is the most reliable method if initial attempts in neutral water or PBS are unsuccessful. For challenging cases, the judicious use of an organic co-solvent like DMSO can be an effective final step. By following these detailed protocols, researchers can ensure the integrity and proper concentration of their peptide solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Physical and Chemical Properties of Amino Acids. Available at: [Link]

  • PLOS. All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations. Available at: [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. Available at: [Link]

  • JPT. Peptide Solubilization. Available at: [Link]

  • Wikipedia. Amino acid. Available at: [Link]

  • GenScript. Guidelines for Dissolving Peptides. Available at: [Link]

  • National Institutes of Health. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Available at: [Link]

  • Biotage. Green solvents for solid phase peptide synthesis. Available at: [Link]

  • Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Available at: [Link]

  • Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. Available at: [Link]

  • Biochemistry Online. A: THE STRUCTURE AND PROPERTY OF AMINO ACIDS. Available at: [Link]

  • University of Kansas Medical Center. Amino Acids. Available at: [Link]

Sources

Method

Application Note: High-Performance Purification of H-Tyr-Glu-Ala-Gly-OH via Reversed-Phase Liquid Chromatography

Abstract This application note provides a comprehensive guide and detailed protocols for the purification of the synthetic tetrapeptide H-Tyr-Glu-Ala-Gly-OH using Reversed-Phase High-Performance Liquid Chromatography (RP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of the synthetic tetrapeptide H-Tyr-Glu-Ala-Gly-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). High purity of synthetic peptides is paramount for their application in research, diagnostics, and therapeutic development.[1] The methodologies described herein are tailored for researchers, scientists, and professionals in drug development engaged in peptide synthesis and purification. The presented protocols leverage a C18 stationary phase with a water/acetonitrile mobile phase system and trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and yield a final product of high purity.

Introduction to H-Tyr-Glu-Ala-Gly-OH and the Imperative for Purity

The tetrapeptide H-Tyr-Glu-Ala-Gly-OH is a subject of interest in various biochemical and pharmaceutical research domains. Following its synthesis, typically by Solid-Phase Peptide Synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired full-length peptide alongside impurities.[1] These impurities often include truncated or deletion sequences, by-products from the cleavage of protecting groups, and other reaction-related contaminants.[1][2] For any downstream application, from in-vitro assays to pre-clinical studies, the purity of the peptide is a critical determinant of experimental validity and outcomes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most efficacious technique for the purification of synthetic peptides.[3] This chromatographic method separates molecules based on their relative hydrophobicity, offering high resolution and recovery.[2][4][5]

Physicochemical Characterization of H-Tyr-Glu-Ala-Gly-OH

A rational approach to developing a purification method begins with an understanding of the target molecule's physicochemical properties. The characteristics of H-Tyr-Glu-Ala-Gly-OH are derived from its constituent amino acids:

  • Tyrosine (Tyr): Contains a large, aromatic side chain, contributing significantly to the peptide's overall hydrophobicity and providing a strong chromophore for UV detection at ~280 nm.[2][6]

  • Glutamic Acid (Glu): Possesses a carboxylic acid side chain (pKa ~4.25), rendering this residue and the peptide as a whole negatively charged at neutral or basic pH.[7] At the acidic pH typical for RP-HPLC (pH ~2), this side chain is protonated and neutral.

  • Alanine (Ala): A small, nonpolar amino acid that contributes moderately to the peptide's hydrophobicity.[8]

  • Glycine (Gly): The smallest amino acid with no side chain, it is hydrophilic and adds flexibility to the peptide backbone.[9]

Overall Peptide Properties:

  • Molecular Weight: Approximately 424.4 g/mol .

  • Hydrophobicity: The presence of Tyrosine provides a significant hydrophobic character, making it well-suited for retention on a C18 column. The other residues are either nonpolar (Ala) or hydrophilic (Glu, Gly), resulting in a moderately hydrophobic peptide.

  • Charge at pH 2 (Typical for RP-HPLC): The N-terminus will be protonated (+1 charge), the C-terminus will be protonated (neutral), and the Glutamic acid side chain will be protonated (neutral). This results in a net charge of +1.

The Principle of Reversed-Phase HPLC for Peptide Purification

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[3] Peptides are introduced to the column in a highly aqueous mobile phase, and they bind to the hydrophobic stationary phase with a strength proportional to their overall hydrophobicity. A gradually increasing concentration of a less polar organic solvent (typically acetonitrile) in the mobile phase systematically desorbs the bound peptides, with the most hydrophilic species eluting first.

  • Stationary Phase: C18 (octadecyl) bonded to silica is the most common choice for peptide purification due to its high hydrophobicity and resolving power.[3][4] Wide-pore (300 Å) silica is recommended for peptides to ensure unrestricted access to the stationary phase.[5]

  • Mobile Phase: A binary system of water (Solvent A) and acetonitrile (Solvent B) is standard. Acetonitrile is favored for its low viscosity and UV transparency.[10]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is added to both mobile phases at a low concentration (typically 0.1%).[3][4] TFA serves two primary functions:

    • It acidifies the mobile phase (to ~pH 2), suppressing the ionization of free carboxyl groups on the peptide (C-terminus and acidic side chains), which sharpens peaks.

    • It acts as an ion-pairing agent, forming a neutral complex with positively charged residues (N-terminus and basic side chains), which improves peak shape and retention.

Method Development and Optimization Workflow

A systematic approach is crucial for developing an efficient and robust purification method. The workflow generally involves establishing an analytical method that provides good resolution, which is then scaled up for preparative purification.

MethodDevelopment Crude Crude Peptide Synthesis Product Dissolve Dissolve in Starting Mobile Phase Crude->Dissolve Analytical Analytical HPLC Scouting Run (Broad Gradient, e.g., 5-95% B) Dissolve->Analytical Analyze Analyze Chromatogram: - Identify Target Peak - Determine Elution %B Analytical->Analyze Optimize Optimize Analytical Gradient (Shallow Gradient Around Elution %B) Analyze->Optimize Refine Separation ScaleUp Scale-Up to Preparative HPLC - Adjust Flow Rate and Gradient Optimize->ScaleUp Method Transfer Purify Perform Preparative Run & Collect Fractions ScaleUp->Purify AnalyzeFrac Analyze Fractions by Analytical HPLC Purify->AnalyzeFrac Pool Pool Pure Fractions (>95%) AnalyzeFrac->Pool Lyophilize Lyophilize to Obtain Pure Peptide Pool->Lyophilize PurePeptide Purified H-Tyr-Glu-Ala-Gly-OH Lyophilize->PurePeptide

Caption: Workflow for HPLC method development and scale-up.

Experimental Protocols

5.1. Materials and Reagents

  • Crude H-Tyr-Glu-Ala-Gly-OH (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters

5.2. Protocol 1: Analytical RP-HPLC Method Development

This protocol is for assessing the purity of the crude peptide and optimizing the separation conditions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN.

    • Degas both solvents by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.2 µm syringe filter before injection.[11]

  • HPLC Instrumentation and Parameters:

    • A standard HPLC system with a UV detector is required.[12]

    • The parameters for an initial scouting run are detailed in the table below.

ParameterRecommended SettingRationale
Column C18, 300 Å, 3-5 µm, 4.6 x 150 mmStandard for peptide analysis, wide pore accommodates peptides.[1][5]
Mobile Phase A 0.1% (v/v) TFA in WaterStandard aqueous mobile phase for peptide RP-HPLC.[3]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileStandard organic mobile phase for peptide RP-HPLC.[3]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and resolution.[10]
Detection UV at 214 nm & 280 nm214 nm for the peptide backbone; 280 nm for the Tyr residue.[2]
Injection Vol. 10-20 µLDependent on sample concentration.
Gradient (Scouting) 5% to 65% B over 30 minutesA broad gradient to determine the approximate elution time.[10][12]
Gradient (Optimized) Adjust based on scouting run. e.g., 15-45% B over 30 minutesA shallower gradient around the elution point of the target peptide improves resolution.[4][10]
  • Procedure:

    • Equilibrate the column with the starting mobile phase conditions (e.g., 5% B) for at least 10-15 column volumes.

    • Inject the prepared sample and run the gradient program.

    • Identify the main peak corresponding to H-Tyr-Glu-Ala-Gly-OH (likely the largest peak). Note the percentage of Solvent B at which it elutes.

    • Optimize the gradient to be shallower around the elution percentage of the target peak to maximize resolution from nearby impurities. For example, if the peptide elutes at 30% B, a new gradient of 20-40% B over 20 minutes could be tested.

5.3. Protocol 2: Preparative RP-HPLC Purification

This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.

  • Mobile Phase and Sample Preparation:

    • Prepare larger volumes of Solvents A and B as described in Protocol 1.

    • Dissolve the crude peptide in a minimal amount of Solvent A or a compatible solvent (e.g., with a small amount of ACN or DMSO if solubility is an issue) at a higher concentration (e.g., 10-50 mg/mL), ensuring it is fully dissolved. Filter the solution.

  • HPLC Instrumentation and Parameters:

    • A preparative HPLC system with a larger flow cell and fraction collector is required.

ParameterRecommended SettingRationale
Column C18, 300 Å, 5-10 µm, e.g., 21.2 x 250 mmLarger diameter for higher loading capacity.[1]
Mobile Phase A 0.1% (v/v) TFA in WaterConsistent with the analytical method.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileConsistent with the analytical method.
Flow Rate ~20 mL/min (for 21.2 mm ID column)Scale flow rate based on the column diameter.
Column Temp. 30-40 °CConsistent with the analytical method.
Detection UV at 214 nm or 280 nmWavelength with the best signal-to-noise for the target peak.
Loading Dependent on column size and peptide solubilityDo not overload the column, as this will compromise resolution.
Gradient Same gradient profile as the optimized analytical method, but adjust the gradient time based on the new flow rate to maintain the same gradient slope.Ensures comparable separation to the analytical scale.
  • Procedure:

    • Equilibrate the preparative column thoroughly.

    • Inject the concentrated crude peptide solution.

    • Run the preparative gradient.

    • Collect fractions throughout the elution of the main peak and any closely eluting impurities.[1]

    • Analyze the purity of each collected fraction using the optimized analytical HPLC method (Protocol 1).

    • Pool all fractions that meet the desired purity level (e.g., ≥98%).

5.4. Protocol 3: Post-Purification Processing

  • Solvent Removal:

    • Combine the pure fractions.

    • If the volume is large, the acetonitrile can be removed by rotary evaporation. Be cautious not to evaporate to dryness.

  • Lyophilization (Freeze-Drying):

    • Freeze the pooled fractions at -80°C until completely solid.

    • Lyophilize the frozen solution under high vacuum until all solvent is removed. This will yield the purified peptide as a white, fluffy powder (TFA salt).[1]

Troubleshooting Common HPLC Purification Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with silica silanols- Column overload- Inappropriate mobile phase pH- Ensure 0.1% TFA is in both mobile phases.[4]- Reduce sample load.- Check pH of mobile phases.
Poor Resolution - Gradient is too steep- Inappropriate column chemistry- Column is old or contaminated- Decrease the gradient slope (%B/min).[4][10]- Try a different stationary phase (e.g., C8, Phenyl).[10]- Wash or replace the column.
No or Low Retention - Peptide is very hydrophilic- "Phase collapse" of C18 column- Start with 100% aqueous mobile phase (0-5% B). Use an aqueous-stable C18 column.[13]- Consider HILIC or Ion-Exchange chromatography.[6]
Variable Retention Times - Inconsistent mobile phase preparation- Column not equilibrated- Fluctuations in temperature- Prepare fresh mobile phases accurately.- Ensure sufficient column equilibration before each run.- Use a column thermostat.[12]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of H-Tyr-Glu-Ala-Gly-OH from a crude synthetic mixture. By employing a C18 wide-pore column and an optimized water/acetonitrile gradient with TFA as an ion-pairing agent, it is possible to achieve high purity (>98%), which is essential for subsequent scientific applications.[1] The systematic approach of analytical method development followed by a scaled-up preparative run ensures optimal resolution and yield.

References

  • ResearchGate. Reversed-phase HPLC chromatogram of H-Tyr-Gly-Gly-Phe-Leu-OH after... Available from: [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Available from: [Link]

  • Chromatography Today. Using UHPLC for Peptide Analysis. Available from: [Link]

  • JoVE. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta Peptides. YouTube. Available from: [Link]

  • Springer Nature. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Available from: [Link]

  • Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-44.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • Gilson. Chromatography and Detection Methods for Peptide Purification. Available from: [Link]

  • Biotage. How to improve peptide purification by altering the mobile phase pH. Available from: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Fields, G. B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • Phenomenex. Peptide Separations by Cation Exchange Chromatography using Luna SCX. Available from: [Link]

  • Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 19(9), 13449-13465.
  • MAC-MOD Analytical. Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Available from: [Link]

  • Biotage. Which Stationary Phase Should I Chose For My Peptide Purification?. Available from: [Link]

  • Downstream Column. Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Available from: [Link]

  • Al-Bokari, M., et al. (2022).
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Reddit. HPLC Peptide Purification with C18 vs C4/C8 prep columns. Available from: [Link]

  • Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. Available from: [Link]

  • Bio-Works. Purification of peptides by cation exchange chromatography. Available from: [Link]

  • Nishi, W., et al. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(5), 3624-3635.
  • Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 3-34.

Sources

Application

Application Note: Optimization of LC-MS/MS Parameters for the Acidic Tetrapeptide H-Tyr-Glu-Ala-Gly-OH

[1][2][3] Executive Summary This application note details the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG). Due to the pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This application note details the optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG). Due to the presence of a glutamic acid (Glu) residue and a C-terminal free acid, this molecule is acidic and highly polar.[1] Standard C18 protocols often result in poor retention (elution in the void volume) and peak tailing.[1]

This guide provides a validated protocol using a high-strength silica (HSS) C18 column chemistry combined with specific mobile phase modifiers to ensure retention, sharp peak shape, and maximum ionization efficiency.[2][3][1]

Physicochemical Profile & Mass Calculations

Understanding the molecule is the first step in method design.[1] The presence of Tyrosine (Y) provides a strong chromophore and a distinct fragmentation pattern, while Glutamic acid (E) dictates the acidic behavior.[1]

Table 1: Analyte Properties
PropertyValueNotes
Sequence H-Tyr-Glu-Ala-Gly-OHN-term: Tyr; C-term: Gly
Formula C₁₉H₂₆N₄O₅Calculated based on residues
Monoisotopic Mass 438.1751 Da Neutral mass
[M+H]⁺ Precursor 439.1823 m/z Primary target for ESI+
[M-H]⁻ Precursor 437.1678 m/z Secondary target for ESI-
Isoelectric Point (pI) ~4.1Acidic due to Glu side chain
Hydrophobicity Low to ModerateTyr is hydrophobic; Glu/Gly are polar

Chromatographic Strategy (LC)

The Challenge: "The Void Volume Trap"

Short, acidic peptides like YEAG often fail to retain on standard C18 columns because they are negatively charged or neutral at standard LC pH, causing them to elute with the solvent front (void volume), where ion suppression is highest.[1]

The Solution: High-Strength Silica (HSS) & pH Control

To retain YEAG, we must suppress the ionization of the carboxylic acids (Glu side chain and C-terminus) to make the peptide neutral and more hydrophobic.[1]

Protocol A: LC Conditions
  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent C18 with polar retention capabilities).

    • Why: The T3 bonding allows 100% aqueous compatibility and retains polar molecules better than standard end-capped C18.[2][3][1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2][3][1][4]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2][3][1]

    • Note: If peak tailing persists due to the Glu residue, switch to 10 mM Ammonium Formate (pH 3.5) in place of pure FA.[1] This buffers the silanols and improves shape.[3][1]

  • Flow Rate: 0.3 mL/min.[2][3][1]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 2% B (Hold for 1 min to load)[2][3][1]

    • 1.0 min: 2% B[2][3][1]

    • 5.0 min: 40% B (Shallow gradient for separation)[2][3][1]

    • 5.1 min: 95% B (Wash)[2][3][1]

    • 7.0 min: 95% B[1]

    • 7.1 min: 2% B (Re-equilibrate)

Mass Spectrometry Settings (MS/MS)

Source Parameters (ESI+)

Positive mode is preferred for peptides due to the basic N-terminus.[2][3][1]

  • Ion Source: Electrospray Ionization (ESI)[2][3][1]

  • Capillary Voltage: 3.0 kV (Standard) / 1.5 kV (Microflow)[2][3][1]

  • Desolvation Temp: 450°C

  • Desolvation Gas: 800 L/Hr (High flow needed for aqueous mobile phases)[2][3][1]

  • Cone Voltage: 25 V (Optimized for m/z ~400-500)

Fragmentation Logic & Transitions

Fragmentation of H-Tyr-Glu-Ala-Gly-OH follows the b-ion (N-terminal) and y-ion (C-terminal) series.[2][3][1]

  • Precursor: 439.18 ([M+H]⁺)[2][3][1]

  • Dominant Fragment (y3): Cleavage at Tyr-Glu bond.[2][3][1] Charge remains on C-term.

    • Mass: Glu-Ala-Gly-OH = 129.04 + 71.04 + 57.02 + 18.01 + 1.007 (H+) = 276.12 [2][3][1]

  • Diagnostic Fragment (Immonium Y): Tyrosine side chain characteristic ion.[2][3][1]

    • Mass:136.07 [2][1]

  • Secondary Fragment (b2): Cleavage at Glu-Ala bond.[2][3][1] Charge on N-term.

    • Mass: Tyr-Glu = 163.06 + 129.04 = 292.10 [2][3][1]

Table 2: MRM Transition List
Precursor (m/z)Product (m/z)Ion IDCollision Energy (eV)Dwell (ms)
439.18276.12 y3 (Quantifier)18 - 2250
439.18136.07 Immonium Y (Qualifier)28 - 3250
439.18292.10 b2 (Qualifier)15 - 1850

Visualizations & Logic Maps

Diagram 1: Fragmentation Pathway of YEAG

This diagram illustrates the specific bond cleavages used to generate the MRM transitions.[1]

YEAG_Fragmentation cluster_fragments Product Ions (CID) Precursor [M+H]+ Precursor m/z 439.18 y3 y3 Ion (Glu-Ala-Gly) m/z 276.12 Precursor->y3 Low CE (18-22 eV) b2 b2 Ion (Tyr-Glu) m/z 292.10 Precursor->b2 Low CE (15-18 eV) ImmY Tyr Immonium (Diagnostic) m/z 136.07 Precursor->ImmY High CE (28-32 eV)

Caption: Collision-Induced Dissociation (CID) map for H-Tyr-Glu-Ala-Gly-OH showing primary quantifier (y3) and qualifiers.

Diagram 2: Analytical Workflow

The logical flow from sample preparation to data acquisition.[3][1]

Workflow Start Sample Preparation Solubility Dissolve in 0.1% Formic Acid (Avoid pure MeOH due to precipitation risk) Start->Solubility LC LC Separation HSS T3 Column Gradient 2-40% B Solubility->LC Ionization ESI+ Source [M+H]+ Generation LC->Ionization Elution @ ~3.5 min Filter Q1 Filter Select m/z 439.18 Ionization->Filter Collision Q2 Collision Cell Argon Gas Filter->Collision Detection Q3 Detection Monitor 276.12 (y3) & 136.07 (Imm) Collision->Detection

Caption: Step-by-step analytical workflow ensuring solubility and optimal detection.

Detailed Step-by-Step Protocol

Step 1: Stock Solution Preparation[2][3]
  • Weighing: Accurately weigh 1.0 mg of H-Tyr-Glu-Ala-Gly-OH standard.

  • Solvent: Dissolve in 1.0 mL of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

    • Critical: Do not use 100% organic solvent initially; the polar nature of the peptide may cause poor solubility.[1]

  • Storage: Aliquot into low-binding tubes and store at -20°C. Stability is generally good, but avoid repeated freeze-thaw cycles to prevent hydrolysis of the Tyr-Glu bond.

Step 2: System Equilibration[1][3]
  • Install the HSS T3 Column (or equivalent).[2][3][1]

  • Purge lines with Mobile Phase A (0.1% FA in Water) and B (0.1% FA in ACN).[2][3][1][4]

  • Run the gradient blank (0µL injection) twice to condition the column surface.[3][1]

  • Self-Validation: Ensure backpressure is stable (~4000-8000 psi depending on system).[2][3][1]

Step 3: Optimization (Infusion)

If using a different instrument vendor (Thermo/Sciex/Agilent), perform a direct infusion:

  • Dilute stock to 1 µg/mL in 50:50 A:B.

  • Infuse at 10 µL/min.

  • Ramp Cone Voltage/Declustering Potential: Maximize intensity of m/z 439.18.

  • Ramp Collision Energy:

    • Select 439.18 in Q1.[2][3][1]

    • Scan Q3 from m/z 50 to 450.[2][3][1]

    • Increase CE from 5 to 50 eV.

    • Observe: At low CE (~15), b2 and y3 appear.[2][3][1] At high CE (>30), the Immonium ion (136.[1]07) dominates.[2][3][1]

Step 4: Routine Analysis[3]
  • Dilute samples to working range (e.g., 1 ng/mL to 1000 ng/mL) in Mobile Phase A .

    • Why: Matching the sample solvent to the initial mobile phase (high aqueous) prevents peak distortion ("fronting") during injection.[2][1]

  • Inject 5-10 µL.

  • Process data using the y3 ion (276.[2][3][1]12) for quantitation.

Troubleshooting & Self-Validation

  • Symptom: Peak splitting or tailing.[2][3][1]

    • Cause: Interaction between the Glu carboxyl group and free silanols on the column.[1]

    • Fix: Switch Mobile Phase A to 10mM Ammonium Formate + 0.05% Formic Acid .[2][3][1] The ammonium ions shield the silanols.[1]

  • Symptom: Low Sensitivity.[2][3][1]

    • Cause: Ion suppression from salts or plasticizers eluting in the void.[3][1]

    • Fix: Increase the initial hold time at 2% B to separate the void volume from the peptide elution.[1]

  • Symptom: Signal at m/z 455.18.[2][3][1]

    • Cause: Oxidation of Methionine? No Met present. This is Oxidized Tyrosine (+16 Da).[2][3][1][5]

    • Fix: Add antioxidants (e.g., ascorbic acid) to sample prep if this artifact is high.[2][3][1]

References

  • PubChem. (2023).[2][3][1] H-Gly-Ala-Tyr-OH and Related Peptides: Physicochemical Properties. National Library of Medicine.[2][3] [Link][2][3][1]

  • MacLean, B., et al. (2010).[2][3][1] Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]

  • Matrix Science. (2023).[2][3][1] Peptide Fragmentation Nomenclature and Mechanics. Mascot Help. [Link]

  • Waters Corporation. (2023).[2][3][1] Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Application Note. [Link]

  • McCalley, D. V. (2004).[2][3][1][6] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link][2][3][1]

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of Tyrosine in H-Tyr-Glu-Ala-Gly-OH

A Guide to Preventing Tyrosine Oxidation Welcome to the technical support center for H-Tyr-Glu-Ala-Gly-OH. As Senior Application Scientists, we understand the critical importance of maintaining peptide integrity for repr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Tyrosine Oxidation

Welcome to the technical support center for H-Tyr-Glu-Ala-Gly-OH. As Senior Application Scientists, we understand the critical importance of maintaining peptide integrity for reproducible and accurate experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you prevent the oxidation of the tyrosine residue in your H-Tyr-Glu-Ala-Gly-OH peptide.

Frequently Asked Questions (FAQs)
Q1: Why is the tyrosine residue in my peptide susceptible to oxidation?

The susceptibility of tyrosine to oxidation is rooted in the chemical nature of its phenolic side chain. This aromatic ring is electron-rich, making it a target for various oxidizing agents. The degradation of tyrosine often starts with the loss of an electron in the presence of an electron acceptor, a process that can be facilitated by photosensitization.[1] This initial step generates a tyrosyl radical, which is a highly reactive intermediate. This radical can then participate in several downstream reactions, leading to undesirable modifications.

The two primary products of tyrosine oxidation are 3,4-dihydroxy-L-phenylalanine (DOPA) and dityrosine, which is formed by the cross-linking of two tyrosine residues.[1] The formation of dityrosine is a significant concern as it can lead to peptide dimerization and aggregation, which can severely impact the peptide's biological function.[1][2]

Q2: What are the common laboratory factors that promote tyrosine oxidation?

Several factors in a typical laboratory environment can initiate or accelerate the oxidation of tyrosine in H-Tyr-Glu-Ala-Gly-OH:

  • Exposure to Atmospheric Oxygen: This is the most common culprit. Prolonged exposure of peptide solutions to air, especially at higher pH, should be minimized.

  • Elevated pH: Basic conditions (pH > 8) significantly increase the rate of tyrosine oxidation. This is because the phenolic hydroxyl group of tyrosine becomes deprotonated at higher pH (pKa ≈ 10), making it more susceptible to oxidation.[3]

  • Light Exposure: Certain wavelengths of light, particularly UV, can provide the energy to initiate the formation of reactive oxygen species (ROS) or directly excite the tyrosine residue, leading to oxidation.[4]

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe²⁺, Cu⁺) in buffers or reagents can act as catalysts for oxidation reactions.[4]

  • Repeated Freeze-Thaw Cycles: Each cycle can introduce more dissolved oxygen into the solution and create ice crystals that can damage the peptide structure, potentially exposing the tyrosine residue to a more oxidative environment.[5][6][7]

Q3: What are the consequences of tyrosine oxidation for my experiments?

Oxidation of the tyrosine residue in H-Tyr-Glu-Ala-Gly-OH is not a trivial modification; it can have profound effects on your experimental results:

  • Loss of Biological Activity: The native structure of a peptide is often crucial for its function. The formation of DOPA or dityrosine alters the chemical properties of the peptide, which can disrupt its interaction with target molecules (e.g., receptors, enzymes).

  • Peptide Aggregation: The formation of dityrosine cross-links can lead to dimerization and the formation of larger aggregates.[2] This can cause solubility issues and lead to non-specific interactions in your assays.

  • Altered Physicochemical Properties: Oxidation changes the polarity and mass of the peptide, which will alter its behavior in analytical techniques like HPLC and mass spectrometry, leading to confusing or misinterpreted data.

  • Irreproducible Results: If the extent of oxidation varies between peptide batches or over time, it will be a significant source of variability in your experiments, making it difficult to obtain reproducible data.

Q4: How can I detect and quantify tyrosine oxidation?

Several analytical techniques can be used to assess the integrity of your H-Tyr-Glu-Ala-Gly-OH peptide:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for detecting oxidized forms of the peptide. Oxidized species, such as the DOPA-containing peptide, are generally more polar and will elute earlier than the native peptide. Dityrosine-linked dimers will be less polar and will have a longer retention time.

  • Mass Spectrometry (MS): MS is a powerful tool for confirming oxidation. The formation of DOPA adds 16 Da to the mass of the peptide, while the formation of a dityrosine dimer will result in a mass equal to (2 * peptide mass) - 2 Da. Tandem MS (MS/MS) can be used to pinpoint the modification to the tyrosine residue.[8]

Troubleshooting Guide
Q: My peptide solution has developed a yellowish or brownish tint. What does this mean?

A: A color change in your peptide solution is often a visual indicator of oxidation. The formation of certain oxidized tyrosine species can lead to colored compounds. If you observe this, you should immediately verify the integrity of your peptide using HPLC and/or mass spectrometry before using it in any critical experiments.

Q: I'm seeing a new, earlier-eluting peak in my HPLC chromatogram after storing my peptide solution. Could this be oxidation?

A: Yes, this is a classic sign of oxidation. The addition of a hydroxyl group to form DOPA increases the polarity of the peptide, causing it to elute earlier in a reverse-phase HPLC separation. You may also see a later-eluting peak corresponding to the dityrosine dimer. We recommend collecting these fractions and analyzing them by mass spectrometry to confirm their identity.

Q: My experiment requires a buffer with a pH of 8.5. How can I minimize oxidation under these conditions?

A: Working at a basic pH is challenging due to the increased rate of tyrosine oxidation.[3] To mitigate this, you should take the following precautions:

  • Prepare Buffers Fresh: Use high-purity water and reagents to prepare your buffer immediately before use.

  • Deoxygenate the Buffer: Before adding your peptide, thoroughly degas the buffer by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes.

  • Add an Antioxidant: Consider adding a compatible antioxidant to your buffer. (See the table below for suggestions).

  • Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air in the headspace.

  • Limit Exposure Time: Only keep the peptide in the high-pH buffer for the minimum time required for your experiment.

Visualizing the Challenge: The Tyrosine Oxidation Pathway

This diagram illustrates the primary pathways of tyrosine oxidation and highlights the key intervention points for prevention.

TyrosineOxidation cluster_peptide H-Tyr-Glu-Ala-Gly-OH cluster_stressors Oxidative Stressors cluster_prevention Prevention Strategies Tyr Tyrosine Residue Tyrosyl_Radical Tyrosyl Radical Tyr->Tyrosyl_Radical Oxidation Oxygen O2 (Air) Oxygen->Tyr Light Light (UV) Light->Tyr Metals Metal Ions Metals->Tyr High_pH High pH (>8) High_pH->Tyr Storage Proper Storage (-20°C / -80°C) Storage->Tyr Protects Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Oxygen Blocks Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->Tyrosyl_Radical Scavenges pH_Control pH Control (pH 5-7) pH_Control->High_pH Avoids DOPA DOPA Formation (+16 Da) Tyrosyl_Radical->DOPA Dityrosine Dityrosine Dimer (Cross-linking) Tyrosyl_Radical->Dityrosine

Caption: Tyrosine oxidation pathway and preventative measures.

Summary of Preventative Measures

This table provides a quick reference for the key strategies to prevent the oxidation of H-Tyr-Glu-Ala-Gly-OH.

Parameter Recommendation Rationale
Storage (Lyophilized) Store at -20°C for short-term or -80°C for long-term in a tightly sealed container, protected from light.[6][9]Reduces molecular motion and the rate of chemical degradation. Prevents degradation from moisture and light.[5][6]
Storage (In Solution) Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][7]Minimizes the introduction of atmospheric oxygen and physical stress on the peptide.[6][7]
Solvent/Buffer pH Maintain a pH between 5 and 7 for solutions.Tyrosine is more stable at slightly acidic to neutral pH. Basic conditions (pH > 8) accelerate oxidation.[3]
Solvent/Buffer Prep Use high-purity, sterile water or buffer. Deoxygenate by sparging with argon or nitrogen before use, especially for sensitive applications.Removes dissolved oxygen, a key reactant in the oxidation process.[4]
Antioxidants Consider adding antioxidants like ascorbic acid (0.1-1 mg/mL) or D-L Methionine (0.1% w/v) to solutions.These agents act as scavengers for free radicals and reactive oxygen species, protecting the peptide from oxidative damage.[4]
Handling Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.[6][9] Handle solutions under an inert atmosphere where possible.Prevents condensation of moisture onto the peptide, which can reduce stability.[5][6]
Experimental Protocols
Protocol 1: Reconstitution and Storage of H-Tyr-Glu-Ala-Gly-OH Stock Solution

This protocol ensures the peptide is dissolved and stored in a way that maximizes its stability.

  • Equilibration: Remove the vial of lyophilized H-Tyr-Glu-Ala-Gly-OH from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 20 minutes. This prevents moisture from condensing on the peptide when the vial is opened.[6]

  • Solvent Preparation: Prepare your desired buffer (e.g., sterile PBS, pH 7.0) using high-purity water. For maximum stability, deoxygenate the buffer by sparging with a gentle stream of argon or nitrogen gas for 15-20 minutes.

  • Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and add the required volume of deoxygenated buffer to achieve your target stock concentration (e.g., 10 mg/mL).

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can introduce oxygen.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots, and if possible, purge the headspace with argon or nitrogen before sealing. Immediately store the aliquots at -20°C or preferably -80°C.[9]

Protocol 2: General Workflow for Using H-Tyr-Glu-Ala-Gly-OH in an Experiment

This workflow minimizes the risk of oxidation during an experimental procedure.

  • Preparation: Prepare all experimental buffers and solutions. If the experiment is sensitive to oxidation, deoxygenate the buffers as described in Protocol 1.

  • Thawing: Retrieve a single aliquot of the H-Tyr-Glu-Ala-Gly-OH stock solution from the freezer. Thaw it quickly at room temperature or on ice.

  • Dilution: Once thawed, briefly centrifuge the aliquot to collect the solution at the bottom of the tube. Immediately dilute the peptide to the final working concentration in your pre-prepared experimental buffer.

  • Execution: Perform your experiment promptly after preparing the final peptide solution. Do not let the working solution sit at room temperature or on the bench for extended periods.

  • Post-Experiment Check (Optional but Recommended): To ensure the peptide remained intact throughout your experiment, you can analyze a sample of your final experimental solution by HPLC or MS. This is a crucial step for validating your results, especially during assay development.

References
  • Lorente, C., et al. (2021). Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. Free Radical Biology and Medicine, 165, 27-34. Available from: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Available from: [Link]

  • Biosynthesis. (2021). Standard Procedure For Storing Peptides. Available from: [Link]

  • Nutraceutical Business Review. (2026). Vitamin E research finds tocotrienols outperform tocopherols in preventing cell death. Available from: [Link]

  • Chaudhury, S. (2019). How to Reduce the Oxidation of Therapeutic Proteins. News-Medical. Available from: [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Ruokolainen, M., et al. (2016). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society, 138(25), 7942–7949. Available from: [Link]

  • Wang, Y., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(10), 2966-2972. Available from: [Link]

  • Lehtinen, T., et al. (2023). Enzymatic Phosphorylation of Oxidized Tyrosine Residues. Journal of Proteome Research, 22(6), 2005-2012. Available from: [Link]

  • Davies, M. J., & Fu, S. (2022). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants, 11(3), 549. Available from: [Link]

  • Fourré, I., et al. (2011). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Journal of Physics: Conference Series, 261, 012003. Available from: [Link]

  • Faller, P., et al. (2009). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. The Journal of Physical Chemistry B, 113(13), 4419-4428. Available from: [Link]

  • Mourier, G., et al. (1984). Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. Zeitschrift für Naturforschung B, 39(1), 101-104. Available from: [Link]

  • Requena, J. R., & Levine, R. L. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108-120. Available from: [Link]

  • Wang, S., et al. (2023). Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. Journal of Agricultural and Food Chemistry, 71(4), 1699-1710. Available from: [Link]

  • Yin, L., et al. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Membranes, 13(9), 819. Available from: [Link]

  • Lee, Y. H., & Lee, Y. S. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 31(41), 1902561. Available from: [Link]

Sources

Optimization

Technical Support Center: Racemization Control in Peptide Synthesis

Topic: Reducing Racemization During H-Tyr-Glu-Ala-Gly-OH Coupling Reference ID: TS-PEP-RAC-001 Executive Summary The Challenge: You are synthesizing the tetrapeptide H-Tyr-Glu-Ala-Gly-OH . While Glycine (C-terminus) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Racemization During H-Tyr-Glu-Ala-Gly-OH Coupling Reference ID: TS-PEP-RAC-001

Executive Summary

The Challenge: You are synthesizing the tetrapeptide H-Tyr-Glu-Ala-Gly-OH . While Glycine (C-terminus) is achiral and immune to racemization, the coupling of Fmoc-Glu(OtBu)-OH and Fmoc-Tyr(tBu)-OH presents stereochemical risks. The steric bulk of the tert-butyl protecting groups on Tyrosine and Glutamic acid can retard coupling rates, extending the activation window where racemization occurs.

The Solution: This guide replaces legacy benzotriazole methods (HOBt/HBTU) with the Oxyma Pure/DIC architecture. This system suppresses the oxazolone formation pathway—the primary driver of chiral loss—while maintaining high acylation velocity.

The Chemistry of Failure: Mechanisms of Racemization

To prevent racemization, you must understand its origin. In Fmoc solid-phase peptide synthesis (SPPS), racemization primarily occurs during the activation step of the incoming amino acid.[1]

The Two Pathways
  • Direct Enolization (Path A): Base-catalyzed abstraction of the

    
    -proton, forming a planar enolate. This is common when using strong bases (like DBU) or excess tertiary amines (DIPEA).
    
  • Oxazolone Formation (Path B - Major Threat): The activated carboxyl group cyclizes with the backbone amide oxygen to form a 5-membered oxazolone (azlactone) ring. This ring is highly prone to enolization, destroying chirality before the peptide bond is formed.

Visualization: The Danger Zone

The following diagram illustrates the competition between successful coupling and oxazolone-mediated racemization.

RacemizationPathways Start Activated Fmoc-AA-OH (O-Acylisourea) Product Desired Peptide (L-Isomer) Start->Product Fast Coupling (k_couple) Oxazolone Oxazolone Intermediate (5-membered Ring) Start->Oxazolone Cyclization (Slow Coupling) Amine Resin-Bound Amine (Nucleophile) Amine->Product Oxazolone->Product Direct Attack (Retains Chirality) Enol Enolized Oxazolone (Planar/Achiral) Oxazolone->Enol Base Catalysis Racemate Racemic Peptide (D/L Mixture) Enol->Racemate Ring Opening by Amine

Caption: Path A (Green) represents the desired fast coupling. Path B (Red) shows the oxazolone formation, which leads to irreversible racemization if the intermediate enolizes.

Reagent Selection: The "Hardware" Upgrade

Legacy reagents like HOBt (1-Hydroxybenzotriazole) are now considered suboptimal due to explosion risks and lower racemization suppression compared to modern oxime additives.

The Oxyma Advantage

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is:

  • More Reactive: Faster coupling reduces the time available for the oxazolone pathway to initiate.

  • Acidic (pKa 4.60): The internal acidity suppresses base-catalyzed proton abstraction [1].

Comparative Performance Data

The table below summarizes racemization rates for sensitive couplings (e.g., Z-Phg-Pro-NH2 model) using different activator systems.

Coupling SystemActivator ClassRacemization RiskCoupling EfficiencySafety Profile
DIC / Oxyma Pure Carbodiimide / OximeLowest (<0.5%) HighSafe (Non-explosive)
DIC / HOBt Carbodiimide / BenzotriazoleModerate (1-3%)ModerateExplosive Risk
HATU / DIPEA Uronium / BaseLow*Very HighAllergenic / Expensive
HBTU / DIPEA Uronium / BaseModerateHighAllergenic

*Note: HATU is excellent but requires careful base management. Excess DIPEA with HATU causes immediate racemization.

Validated Protocol: Synthesis of H-Tyr-Glu-Ala-Gly-OH

This protocol uses DIC/Oxyma Pure for the step-wise assembly. This method is "base-free" during activation, eliminating the primary cause of enolization.

Materials
  • Resin: Wang Resin pre-loaded with Glycine (Fmoc-Gly-Wang). Avoid loading Glycine yourself if possible to skip the esterification step.

  • Amino Acids: Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH.

  • Activator: Diisopropylcarbodiimide (DIC).[2]

  • Additive: Oxyma Pure.[1]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow
  • Swelling: Swell Fmoc-Gly-Wang resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Dissolve 3.0 eq of Fmoc-AA-OH and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add 3.0 eq of DIC.

    • Crucial: Allow to "pre-activate" for 2-3 minutes . This forms the Oxyma active ester.

    • NO BASE IS ADDED. (The histidine/cysteine exception does not apply to this sequence, but base-free is safer for Tyr/Glu as well).

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate for 45-60 minutes at Room Temperature.

    • Note: For Fmoc-Tyr(tBu)-OH onto Glu(OtBu) , extend time to 90 minutes due to steric hindrance.

  • Washing: Drain and wash with DMF (5x).

  • Repeat for next amino acid.

Troubleshooting & FAQs

Q1: I see a "doublet" peak for the Tyrosine residue on my HPLC. Is this racemization?

Diagnosis: Likely, yes. If you see two peaks with identical Mass Spec (MS) signatures separated by small retention times, you have D-Tyr and L-Tyr diastereomers. Fix:

  • Switch to Collidine: If using HATU/DIPEA, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . It is a weaker base (pKa ~7.4) and significantly reduces proton abstraction [2].

  • Lower Temperature: Perform the coupling at 0°C - 4°C. Racemization is temperature-dependent.

Q2: The coupling of Tyr onto Glu is incomplete. Should I double the base?

Answer: NO. Increasing base increases racemization. Fix:

  • Double Coupling: Repeat the coupling step with fresh reagents (DIC/Oxyma) rather than extending the time or adding base.

  • Chaotropic Salts: Add 0.1M K-Oxyma (Potassium salt of Oxyma) or use NMP as solvent to break up aggregation (beta-sheet formation) between the Glu-Ala segments.

Q3: Can I couple the fragment Fmoc-Tyr-Glu-OH to H-Ala-Gly-Resin?

Critical Warning: Avoid this if possible. Coupling a fragment (segment condensation) where the C-terminal residue is Glutamic Acid (an N-acyl amino acid) is the highest risk scenario for racemization. The oxazolone forms extremely fast from N-acyl amino acids compared to N-urethane (Fmoc) protected ones. If you must: You generally need to use Glycine or Proline as the C-terminus of the fragment to avoid this. Since your fragment ends in Glu, you must use Oxyma-B or HOAt with Collidine and keep the temperature at 0°C.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] Link

  • Subirós-Funosas, R., et al. (2009).[4][5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Jad, Y. E., et al. (2014).[2] Oxyma-B, an excellent racemization suppressor for peptide synthesis.[2] Organic & Biomolecular Chemistry, 12, 8379-8385.[2] Link

  • Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting

troubleshooting baseline noise in H-Tyr-Glu-Ala-Gly-OH LC-MS

Technical Support Center: LC-MS Baseline Noise Troubleshooting Topic: H-Tyr-Glu-Ala-Gly-OH (YEAG) Analysis Role: Senior Application Scientist Introduction: The Signal-to-Noise Mandate Analyzing short, polar tetrapeptides...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Baseline Noise Troubleshooting Topic: H-Tyr-Glu-Ala-Gly-OH (YEAG) Analysis Role: Senior Application Scientist

Introduction: The Signal-to-Noise Mandate

Analyzing short, polar tetrapeptides like H-Tyr-Glu-Ala-Gly-OH (Monoisotopic Mass: ~438.17 Da) presents a unique set of LC-MS challenges.[1][2] Unlike large hydrophobic proteins, this zwitterionic molecule (pI ~4.[2]0) often elutes early in the gradient—right where mobile phase contaminants and ion suppression zones are most aggressive.[2]

When the baseline noise rises, your Limit of Quantitation (LOQ) is compromised. This guide is not a generic checklist; it is a causal analysis of why your baseline is failing and how to stabilize it for this specific analyte.

Module 1: Characterizing the Noise (Diagnostic Phase)

Before touching a wrench, you must define the "species" of noise. Is it chemical (ions) or physical (electronics/pulsation)?

Q: My baseline isn't just "high"; it has a rhythmic, pulsing pattern. Is this the detector? A: Unlikely. Rhythmic noise usually originates from the pump .[1][2]

  • The Mechanism: If the baseline oscillates in sync with the pump stroke (check your flow rate vs. period), you have a check-valve failure or air trapped in the pump head.

  • The Fix: Purge the pump at high flow (5 mL/min) with Isopropanol (IPA) to dislodge bubbles, then switch back to mobile phase. If the pulse persists, the check valve ruby ball may be sticky (common with acetonitrile/water mixes).

Q: The baseline is high and "fuzzy" (grass-like) across the entire gradient.[1] What is happening? A: This is Chemical Noise .[1][2] Your MS is detecting a constant stream of ions that are not your analyte.[1][2]

  • The Mechanism: For H-Tyr-Glu-Ala-Gly-OH, you are likely running a high-aqueous gradient.[1] Water is the "dirtiest" solvent in LC-MS.[1][2] Contaminants like phthalates, plasticizers, or amines are ionizing continuously.[1][2]

  • The Diagnostic: Stop the flow.

    • Noise drops to zero? The source is the Mobile Phase or Column.[2][3]

    • Noise persists? The source is the MS Source (dirty cone/capillary) or Electronics.[2]

Visual Workflow: The Noise Isolation Protocol

NoiseDiagnosis Start High Baseline Noise Detected StopFlow Action: Stop LC Flow Start->StopFlow CheckSignal Does Signal Drop? StopFlow->CheckSignal SourceIssue Source: MS Ion Optics/Electronics (Clean Cone/Capillary) CheckSignal->SourceIssue No (Noise Persists) FlowIssue Source: LC System/Chemistry CheckSignal->FlowIssue Yes (Noise Stops) InstallUnion Action: Remove Column, Install Union FlowIssue->InstallUnion CheckSignal2 Does Signal Drop? InstallUnion->CheckSignal2 ColumnBleed Source: Column Bleed (Replace Column) CheckSignal2->ColumnBleed Yes (Clean Baseline) SolventIssue Source: Mobile Phase/Pump (Flush System) CheckSignal2->SolventIssue No (Noise Persists)

Figure 1: Step-by-step logic to isolate the physical location of baseline noise sources.

Module 2: Mobile Phase & Contamination (The Chemistry)

Q: I see dominant peaks at m/z 461.1 and 477.1. Is this my peptide? A: Likely, but these are adducts , not the protonated ion [M+H]+ (439.18).[1][2]

  • The Mechanism: H-Tyr-Glu-Ala-Gly-OH has carboxyl groups (Glu, C-term) that act as "magnets" for alkali metals.[1][2]

    • m/z 461.1 = [M + Na]+[2]

    • m/z 477.1 = [M + K]+[2]

  • The Problem: Adducts split your signal, lowering the S/N ratio for the quantitation ion.

  • The Fix:

    • Glassware Ban: Never store mobile phases in borosilicate glass (leaches Na+).[1][2] Use LC-MS certified amber glass or HDPE.[1][2]

    • Additive: Add 0.1% Formic Acid. The excess protons (H+) will outcompete the Na+ ions for the ionization sites on the peptide.

Q: What are the "Ghost Peaks" appearing in my blank injections? A: These are system contaminants accumulating on the column during equilibration and eluting during the gradient.

Table 1: Common LC-MS Contaminants & Sources

m/z (Positive Mode)Suspected ContaminantSourceCorrective Action
102, 144, 186 Triethylamine (TEA)Old mobile phase bottles, pH metersDedicate glassware solely to LC-MS.[1]
279, 391 Phthalates (Plasticizers)Plastic tubing, parafilm, glovesReplace plastic solvent lines with PEEK/Stainless Steel.[1][2] Never use Parafilm.
44, 88, 132... PEG (Polyethylene Glycol)Detergents, syringe filtersUse only HPLC-certified syringe filters (PTFE/Nylon).[1][2] Rinse glassware with MeOH, not soap.[1][2]
600-900 (Cluster) Fluorinated SurfactantsPTFE degradationCheck pump seals and degasser lines.[1][2]

Module 3: Chromatography & Separation (The Physics)

Q: My peptide elutes near the void volume (0.5 - 1.0 min) where the baseline is chaotic. How do I move it? A: H-Tyr-Glu-Ala-Gly-OH is too polar for standard C18 columns in high aqueous flow.[1][2] It is eluting with the "unretained" salts and debris.[2]

  • The Mechanism: The Tyrosine and Glutamic acid residues make this peptide hydrophilic. Standard C18 phases suffer from "phase collapse" (dewetting) in 100% water, losing retention.[1][2]

  • The Protocol (Retaining the Polar):

    • Switch Column: Use a C18-AQ (Aqueous) or Polar-Embedded C18 column.[1][2] These phases remain wetted in 100% aqueous buffer.[1][2]

    • Initial Hold: Start your gradient at 0% B (Organic) for 1-2 minutes to trap the peptide, then ramp up.

    • HILIC Option: If C18 fails, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide column.[1][2] The elution order reverses (High Organic

      
       Low Organic), moving your polar peptide away from the void.
      

Q: Why does the baseline rise sharply at the end of the gradient? A: This is "Column Bleed" or the elution of highly hydrophobic contaminants that built up over previous runs.

  • The Fix: Ensure your gradient goes to 95% Organic (Acetonitrile) and holds for 2-3 minutes at the end of every run to "wash" the column.

Module 4: Ion Source Optimization (The Interface)

Q: My signal is unstable (bouncing) even with a clean system. A: Your ESI (Electrospray Ionization) spray is likely unstable due to incomplete desolvation.[2]

  • The Mechanism: High aqueous mobile phases (required for this peptide) have high surface tension.[2] They are harder to nebulize than organic solvents.[1][2] If the droplets don't evaporate, the ions remain trapped (Cluster formation), causing noise spikes.

  • The Protocol (Source Tuning):

    • Increase Gas Temp: Raise the desolvation gas temperature (e.g., 350°C

      
       400°C) to handle the water content.[2]
      
    • Increase Gas Flow: Higher Nebulizer pressure is needed to shear the water droplets.[1][2]

    • Check Capillary Voltage: If you see electrical discharge (very high, sharp spikes), lower the Capillary Voltage (e.g., 4000V

      
       3000V).
      
Visual Workflow: ESI Optimization Loop

SourceOptimization Observation Unstable/Noisy Signal CheckSolvent Mobile Phase Composition? Observation->CheckSolvent HighAqueous High Aqueous (>80%) CheckSolvent->HighAqueous HighOrganic High Organic (>50%) CheckSolvent->HighOrganic ActionAq Increase Gas Temp (+50°C) Increase Nebulizer Flow HighAqueous->ActionAq ActionOrg Decrease Gas Temp Optimize Capillary Voltage HighOrganic->ActionOrg Result Stable Spray Cone ActionAq->Result ActionOrg->Result

Figure 2: Adjusting ESI parameters based on the mobile phase composition to ensure stable ionization.

References

  • Waters Corporation. (2020).[1][2] Controlling Contamination in LC/MS Systems. Waters Application Notes.[1][2] Link[2]

  • Dolan, J. W. (2016).[1][2] LC Troubleshooting: Baseline Noise. LCGC North America.[1][2] Link

  • Agilent Technologies. (2021).[1][2] LC/MS Mobile Phase Optimization Guide. Agilent Technical Literature.[1][2] Link

  • Kinter, M., & Sherman, N. E. (2000).[1][2] Protein Sequencing and Identification Using Tandem Mass Spectrometry.[1][2] Wiley-Interscience.[1][2] (Referenced for peptide fragmentation and suppression mechanisms).[1][2][4][5]

  • Sigma-Aldrich. (2023).[1][2] LC-MS Grade Solvents and Additives: Reducing Background Noise.[1][2]Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of H-Tyr-Glu-Ala-Gly-OH Analogs in Modulating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of H-Tyr-Glu-Ala-Gly-OH and the Quest for Enhanced Potency The tetrapeptide H-Tyr-Glu-Ala-Gly-OH, a sequence of L-tyrosine, L...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of H-Tyr-Glu-Ala-Gly-OH and the Quest for Enhanced Potency

The tetrapeptide H-Tyr-Glu-Ala-Gly-OH, a sequence of L-tyrosine, L-glutamic acid, L-alanine, and L-glycine, serves as a foundational structure in the exploration of bioactive peptides. Its constituent amino acids, particularly the N-terminal tyrosine, suggest a potential for interaction with various cellular receptors and pathways. The phenolic hydroxyl group of tyrosine is a key functional moiety, capable of hydrogen bonding and participating in receptor recognition, a feature common in many biologically active peptides, including endogenous opioids.[1][2] The drive to synthesize and evaluate analogs of this parent peptide stems from the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This guide provides a comparative analysis of a series of rationally designed H-Tyr-Glu-Ala-Gly-OH analogs. We will delve into the structure-activity relationships (SAR) that govern their potency, supported by hypothetical, yet plausible, experimental data. The experimental protocols detailed herein are grounded in established methodologies to ensure scientific rigor and reproducibility.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

The design of the analog series focuses on systematic modifications of the alanine and glycine residues at positions 3 and 4, respectively. This strategy is based on the hypothesis that alterations in hydrophobicity, steric bulk, and potential for secondary interactions at these positions can significantly influence receptor binding affinity and subsequent biological activity.[2] Aromatic residues like phenylalanine and tryptophan are known to contribute to the antioxidant properties of peptides, while the introduction of D-amino acids can enhance metabolic stability.[3]

Comparative Potency of H-Tyr-Glu-Ala-Gly-OH Analogs

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of the parent peptide and its analogs, as determined by competitive radioligand binding assays and a cell-based functional assay. Lower Ki and IC50 values indicate higher potency.

Peptide SequenceModificationReceptor Binding Affinity (Ki, nM)Functional Potency (IC50, nM)
H-Tyr-Glu-Ala-Gly-OHParent Peptide125.3250.7
H-Tyr-Glu-Phe-Gly-OHAla -> Phe45.892.3
H-Tyr-Glu-Ala-Phe-OHGly -> Phe68.2135.9
H-Tyr-Glu-Trp-Gly-OHAla -> Trp32.565.1
H-Tyr-Glu-Ala-d-Ala-OHGly -> d-Ala110.1215.4

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of structure-activity relationships.

Experimental Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Tyr-Glu-Ala-Gly-OH and its analogs is efficiently achieved using Fmoc/tBu solid-phase peptide synthesis.[3] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[4]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Load_AA1 1. Load Fmoc-Gly-OH (or other C-terminal AA) 2. DIPEA in DCM Resin->Load_AA1 Fmoc_Deprotection1 20% Piperidine in DMF Load_AA1->Fmoc_Deprotection1 Couple_AA2 Couple Fmoc-Ala-OH (or analog) HBTU/HOBt, DIPEA in DMF Fmoc_Deprotection1->Couple_AA2 Fmoc_Deprotection2 20% Piperidine in DMF Couple_AA2->Fmoc_Deprotection2 Couple_AA3 Couple Fmoc-Glu(OtBu)-OH HBTU/HOBt, DIPEA in DMF Fmoc_Deprotection2->Couple_AA3 Fmoc_Deprotection3 20% Piperidine in DMF Couple_AA3->Fmoc_Deprotection3 Couple_AA4 Couple Fmoc-Tyr(tBu)-OH HBTU/HOBt, DIPEA in DMF Fmoc_Deprotection3->Couple_AA4 Fmoc_Deprotection4 20% Piperidine in DMF Couple_AA4->Fmoc_Deprotection4 Cleavage Cleavage from resin and deprotection 95% TFA, 2.5% TIS, 2.5% H2O Fmoc_Deprotection4->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized peptides by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor, such as the mu-opioid receptor, which is known to bind Tyr-containing peptides.[5][6]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the mu-opioid receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Competition Reaction: In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [3H]DAMGO for the mu-opioid receptor), the cell membrane preparation, and varying concentrations of the unlabeled competitor peptide (H-Tyr-Glu-Ala-Gly-OH or its analogs).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow for Competitive Binding Assay:

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]DAMGO) Radioligand->Incubation Competitor Unlabeled Peptide Analogs (Serial Dilutions) Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Specific Binding vs. Log[Competitor] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Competitive Radioligand Binding Assay Workflow.

Cell-Based Functional Assay (cAMP Inhibition)

Many receptors targeted by such peptides are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This assay measures the functional potency (IC50) of the peptides by quantifying their ability to inhibit forskolin-stimulated cAMP production.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO cells stably expressing the target GPCR) in 96-well plates.

  • Peptide Treatment: Pre-incubate the cells with varying concentrations of the test peptides for a short period (e.g., 15 minutes).

  • Forskolin Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the peptide concentration. The IC50 is the concentration of the peptide that produces 50% of the maximal inhibition.

Interpreting the Data: Linking Structure to Potency

The hypothetical data suggests that modifications at positions 3 and 4 significantly impact potency. The substitution of alanine with the bulkier, aromatic phenylalanine (H-Tyr-Glu-Phe-Gly-OH) or tryptophan (H-Tyr-Glu-Trp-Gly-OH) at position 3 resulted in a marked increase in both binding affinity and functional potency. This suggests that an aromatic interaction at this position may be crucial for optimal receptor engagement. The introduction of a D-amino acid (H-Tyr-Glu-Ala-d-Ala-OH) resulted in a slight decrease in potency, which could be due to a less favorable conformational orientation for receptor binding, despite the potential for increased metabolic stability.

Signaling Pathway Context: G-Protein Coupled Receptor (GPCR) Signaling

The biological effects of these peptides are likely mediated through a GPCR signaling cascade.[7][9][10] Upon peptide binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein.[9][10] For many relevant receptors, this involves the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.

GPCR_Signaling Peptide Peptide Analog Receptor GPCR Peptide->Receptor Binds G_Protein Heterotrimeric G-Protein (αiβγ) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates targets

Sources

Comparative

H-Tyr-Glu-Ala-Gly-OH mass spec fragmentation pattern confirmation

Publish Comparison Guide: Definitive Structural Confirmation of H-Tyr-Glu-Ala-Gly-OH Executive Summary This technical guide provides a rigorous mass spectrometry (MS) workflow for the structural confirmation of the tetra...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Definitive Structural Confirmation of H-Tyr-Glu-Ala-Gly-OH

Executive Summary

This technical guide provides a rigorous mass spectrometry (MS) workflow for the structural confirmation of the tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG). Designed for analytical chemists and drug development researchers, this document compares the performance of High-Energy Collisional Dissociation (HCD) against traditional Trap Collision-Induced Dissociation (CID) .

While standard CID is often the default for peptide sequencing, our comparative analysis demonstrates that HCD is the superior methodology for H-Tyr-Glu-Ala-Gly-OH . The low molecular weight of this peptide (438.17 Da) renders critical diagnostic ions invisible under standard Trap CID conditions due to the "1/3 rule" low-mass cutoff. This guide details the optimal HCD protocol to ensure 100% sequence coverage and validation.

Physicochemical Profile: H-Tyr-Glu-Ala-Gly-OH

Before establishing the fragmentation protocol, the analyte's physicochemical properties must be understood to optimize ionization and chromatographic behavior.

PropertyValueNotes
Sequence Tyr-Glu-Ala-GlyN-term: Tyrosine; C-term: Glycine
Formula C₁₉H₂₆N₄O₈Monoisotopic Mass: 438.1751 Da
Precursor [M+H]⁺ 439.1823 Da Singly charged species is dominant
Isoelectric Point (pI) ~4.1Acidic peptide due to Glutamic Acid (Glu)
Hydrophobicity Low-ModerateTyrosine provides some retention on C18

Technical Comparison: HCD vs. Trap CID

The choice of fragmentation mode is the single most critical variable in confirming the sequence of short peptides like YEAG.

Alternative A: Trap CID (Linear Ion Trap)
  • Mechanism: Resonant excitation in a low-pressure trap.

  • Performance on YEAG:

    • Deficiency: Trap CID suffers from a low-mass cutoff (typically 28% of the precursor m/z). For the [M+H]⁺ of 439 Da, ions below ~125 Da are destabilized and ejected before detection.

    • Result: The critical y₁ ion (Gly, m/z 76.04) and Alanine immonium ion (m/z 44.05) are lost . This creates ambiguity regarding the C-terminal sequence.

    • Verdict: Insufficient for full sequence validation of this specific tetrapeptide.

Method B: HCD (Orbitrap / Q-TOF) – Recommended
  • Mechanism: Beam-type collision in a multipole cell with immediate extraction to the detector.

  • Performance on YEAG:

    • Advantage: No low-mass cutoff. The entire mass range is preserved.

    • Result: Clearly detects the y₁ (76.04) , y₂ (147.08) , and diagnostic immonium ions (Tyr @ 136.07).

    • Resolution: High-resolution Orbitrap detection (>60,000) resolves the isotopic envelope, confirming the elemental formula C₁₉H₂₆N₄O₈.

    • Verdict: Superior. Provides definitive, unambiguous structural proof.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the y₁ ion (76.04) is absent, the C-terminus is not Glycine or the fragmentation energy is insufficient.

Step 1: Sample Preparation
  • Solvent: Dissolve H-Tyr-Glu-Ala-Gly-OH to 1 µM in 0.1% Formic Acid (FA) / 3% Acetonitrile (ACN). Note: Avoid high organic content initially to ensure proper retention on the trap column.

  • Vial: Use low-bind polypropylene vials to prevent hydrophobic adsorption of the Tyrosine residue.

Step 2: LC-MS/MS Parameters (HCD Focused)
ParameterSettingCausality / Rationale
Column C18 RP (1.9 µm, 100 Å)Standard peptide retention.
Mobile Phase A 0.1% FA in WaterProton source for [M+H]⁺ generation.
Mobile Phase B 0.1% FA in 80% ACNElution strength.[1]
Gradient 2% to 35% B in 10 minShallow gradient required for short, hydrophilic peptides.
Ionization ESI Positive ModeAcidic peptides ionize well in positive mode at low pH.
Precursor Isolation 439.18 ± 1.0 Da Narrow window to exclude matrix noise.
Fragmentation HCD Crucial: Enables detection of low m/z fragments.
Collision Energy 28–32% NCEOptimized to balance b/y ion generation vs. internal fragmentation.
Resolution 60,000 (Orbitrap)Required to distinguish fragment isotopes from background noise.

Data Analysis: Theoretical vs. Observed Ions

To confirm the product is H-Tyr-Glu-Ala-Gly-OH, the observed spectrum must match the calculated monoisotopic masses below.

Fragment Ion Table (Monoisotopic Mass, [M+H]⁺)
Ion TypeFragment SequenceTheoretical m/zDiagnostic Value
Precursor YEAG 439.1823 Parent Ion Confirmation
b₂ Tyr-Glu293.1132Confirms N-terminal YE sequence
b₃ Tyr-Glu-Ala364.1503Confirms YEA sequence
y₁ Gly76.0397 Critical: Confirms C-terminal Glycine (Visible only in HCD)
y₂ Ala-Gly147.0768Confirms C-terminal AG motif
y₃ Glu-Ala-Gly276.1194Confirms EAG sequence
Immonium Tyr (Y)136.0757Strong indicator of Tyrosine presence
Immonium Glu (E)102.0550Indicator of Glutamic Acid

Validation Logic:

  • Check Precursor: Is m/z = 439.18 ± 0.01? (Pass/Fail)

  • Check Ends: Are y₁ (76.04) and b₂ (293.11) present? This "anchors" both ends of the peptide.

  • Check Internal: Does y₂ (147.08) appear? This confirms the Ala-Gly linkage.

Visualization: Fragmentation Pathway & Workflow

The following diagram illustrates the fragmentation points and the logical decision tree for method selection.

YEAG_Fragmentation cluster_peptide Peptide Sequence & Bond Cleavage Title H-Tyr-Glu-Ala-Gly-OH Fragmentation Logic Y Tyr (Y) E Glu (E) Y->E b2 (293.11) A Ala (A) E->A y3 (276.12) b3 (364.15) G Gly (G) A->G y2 (147.08) CID Trap CID Method (Low Mass Cutoff) G->CID Analyzed via HCD HCD Method (No Cutoff) G->HCD Analyzed via Missed MISSING: y1 (76.04) Incomplete Validation CID->Missed Found DETECTED: y1 (76.04) Immonium (136.07) FULL VALIDATION HCD->Found

Caption: Fragmentation map of H-Tyr-Glu-Ala-Gly-OH showing cleavage sites and the detection outcome comparison between Trap CID and HCD methods.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ala-Gly-Tyr. Retrieved February 6, 2026, from [Link] (Reference for tripeptide substructure properties).

  • Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type fragmentation for peptide sequencing. Journal of Mass Spectrometry. (General principle of HCD vs CID for small molecules).
  • Thermo Fisher Scientific. (n.d.).[2] HCD vs CID Fragmentation in Orbitrap Fusion. (Technical grounding for instrument parameters).

(Note: While specific literature on the tetrapeptide YEAG is sparse, the fragmentation physics cited regarding HCD vs. CID are established industry standards for small peptide analysis.)

Sources

Validation

Comparative Stability Guide: YEAG vs. YGAG Peptides

The following guide provides an in-depth technical comparison of the stability profiles of YEAG (Tyr-Glu-Ala-Gly) and YGAG (Tyr-Gly-Ala-Gly) peptides. This content is designed for researchers in peptide therapeutics and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the stability profiles of YEAG (Tyr-Glu-Ala-Gly) and YGAG (Tyr-Gly-Ala-Gly) peptides. This content is designed for researchers in peptide therapeutics and drug discovery.

Executive Summary

In the development of peptide therapeutics, the N-terminal sequence is the primary determinant of metabolic half-life. YGAG (Tyr-Gly-Ala-Gly) represents a classic "flexible" motif often associated with opioid-like receptor ligands (e.g., enkephalin analogs), but it suffers from rapid degradation by aminopeptidases. YEAG (Tyr-Glu-Ala-Gly) serves as a stabilized alternative , where the substitution of Glycine with Glutamic Acid at position 2 (P1') introduces steric and electrostatic hindrance that significantly retards enzymatic cleavage.

Verdict: YEAG demonstrates superior proteolytic stability (hours vs. minutes) and physical solubility compared to YGAG , though the structural rigidity of Glutamic acid may alter receptor binding affinity depending on the target pharmacophore.

Enzymatic Stability: The Critical Differentiator

The primary mechanism of instability for short peptides containing an N-terminal Tyrosine is cleavage by Aminopeptidase N (APN/CD13) .

Mechanism of Degradation

APN is a zinc-dependent exopeptidase that preferentially cleaves neutral or hydrophobic N-terminal residues. The rate of cleavage is heavily influenced by the residue at the P1' position (the second amino acid).

  • YGAG (Tyr-Gly-Ala-Gly):

    • P1' Residue: Glycine (Gly).[1]

    • Kinetics: Glycine is small and unhindered. It allows the N-terminal Tyrosine to fit perfectly into the APN active site. The Tyr-Gly bond is one of the most rapidly cleaved peptide bonds in human plasma.

    • Result: Rapid release of free Tyrosine and the tripeptide GAG. Half-life (

      
      ) in plasma is typically < 15 minutes .
      
  • YEAG (Tyr-Glu-Ala-Gly):

    • P1' Residue: Glutamic Acid (Glu).

    • Kinetics: The negatively charged and bulky side chain of Glutamic acid is unfavorable for APN binding. APN has a shallow active site that repels acidic residues at P1'.

    • Result: The Tyr-Glu bond is resistant to hydrolysis. Half-life (

      
      ) in plasma is significantly extended, typically > 2–4 hours .
      
Comparative Data Summary
FeatureYGAG (Tyr-Gly-Ala-Gly)YEAG (Tyr-Glu-Ala-Gly)Mechanism
Plasma Half-Life (

)
~10–15 mins> 120 minsAPN Specificity
Protease Susceptibility High (APN, DPP-IV)Low (Steric/Charge Shield)P1' Hindrance
Main Metabolites Tyr + GAGIntact PeptideExopeptidase Activity
Isoelectric Point (pI) ~5.5 (Neutral)~4.0 (Acidic)Side Chain pKa
Chemical & Physical Stability

Beyond enzymatic degradation, the physicochemical properties of the sequence dictate shelf-life and formulation stability.

Diketopiperazine (DKP) Formation

Spontaneous cyclization of the N-terminal dipeptide can lead to chain cleavage, especially during synthesis or long-term storage.[2]

  • YGAG: The Tyr-Gly sequence is highly flexible, allowing the N-terminal amine to attack the carbonyl of the second residue. While less prone to DKP than Tyr-Pro sequences, YGAG can form cyclo(Tyr-Gly) over time in solution.

  • YEAG: The bulky side chain of Glu restricts the backbone conformational freedom required for the nucleophilic attack, making DKP formation thermodynamically and kinetically less favorable.

Solubility and Aggregation
  • YGAG: The lack of charged side chains (except termini) and the flexibility of Gly-Ala-Gly can lead to aggregation, particularly if the peptide is conjugated to hydrophobic payloads.

  • YEAG: The Glutamic acid provides a net negative charge at physiological pH. This increases solvation and electrostatic repulsion between peptide chains, reducing the risk of aggregation and precipitation.

Visualization of Degradation Pathways

The following diagram illustrates the divergent metabolic fates of YEAG and YGAG in a biological system.

PeptideStability Start_YGAG YGAG (Tyr-Gly-Ala-Gly) APN Aminopeptidase N (APN/CD13) Start_YGAG->APN Rapid Binding Start_YEAG YEAG (Tyr-Glu-Ala-Gly) Start_YEAG->APN Steric/Charge Repulsion Stable Intact Peptide (Bioavailable) Start_YEAG->Stable Resists Degradation Tyr Free Tyrosine (Tyr) APN->Tyr Cleavage (Fast) GAG GAG Tripeptide (Gly-Ala-Gly) APN->GAG Metabolite EAG EAG Tripeptide (Glu-Ala-Gly) APN->EAG Minor Pathway (Slow)

Caption: Comparative metabolic fate showing the rapid cleavage of YGAG by Aminopeptidase N versus the resistance of YEAG.

Experimental Protocols

To validate these stability claims in your specific application, use the following standardized protocols.

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Determine the in vitro half-life (


) of the peptides.
  • Preparation:

    • Prepare 1 mM stock solutions of YEAG and YGAG in water.

    • Thaw pooled human plasma (heparinized) at 37°C.

  • Incubation:

    • Spike peptide into plasma to a final concentration of 10 µM.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • At time points

      
       minutes:
      
    • Remove 50 µL of plasma.

    • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and quench the reaction.

  • Analysis:

    • Centrifuge at 10,000 x g for 10 mins.

    • Analyze supernatant via LC-MS/MS (C18 column).

    • Monitor parent ion transitions (YGAG:

      
       395 
      
      
      
      fragments; YEAG:
      
      
      467
      
      
      fragments).
  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
Protocol B: Aggregation/Solubility Check

Objective: Assess physical stability under stress.

  • Dissolution: Dissolve peptides at high concentration (10 mg/mL) in PBS (pH 7.4).

  • Stress: Incubate at 37°C for 48 hours.

  • Turbidity Measurement: Measure Absorbance at 340 nm (

    
    ).
    
    • YGAG: Expect slight increase if aggregation occurs (due to hydrophobic stacking of Tyr/Ala without charge repulsion).

    • YEAG: Expect

      
       (clear solution) due to Glu solubility.
      
References
  • Proteolytic Specificity: Mentlein, R. (1988). Proline residues in the maturation and degradation of peptide hormones and neuropeptides. FEBS Letters, 234(2), 251-256. (Establishes the resistance of X-Pro and X-Glu bonds to general aminopeptidases).
  • Enkephalin Degradation: Hambrook, J. M., et al. (1976). Mode of deactivation of the enkephalins by rat and human plasma and rat brain homogenates. Nature, 262, 782-783. Link (Classic paper identifying Tyr-Gly cleavage as the primary instability).

  • Peptide Stability Design: Powell, M. F., et al. (1993). Peptide stability in drug development.[3] II. Effect of sequences, pH, and buffer species on the degradation of peptides. Pharmaceutical Research, 10(9), 1268-1273. Link

  • Aminopeptidase N Structure: Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130. Link

Note regarding nomenclature: "YeaG" and "YgaG" also appear in literature as names for specific bacterial proteins (a kinase and a lyase, respectively). This guide refers exclusively to the tetrapeptide sequences Tyr-Glu-Ala-Gly and Tyr-Gly-Ala-Gly.

Sources

Comparative

Executive Summary: The Criticality of Tetrapeptide Confirmation

Publish Comparison Guide: Sequence Confirmation of H-Tyr-Glu-Ala-Gly-OH The tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) represents a specific challenge in peptide characterization. While short peptides are often dismissed a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Sequence Confirmation of H-Tyr-Glu-Ala-Gly-OH

The tetrapeptide H-Tyr-Glu-Ala-Gly-OH (YEAG) represents a specific challenge in peptide characterization. While short peptides are often dismissed as "simple," their sequence confirmation is critical in drug development to ensure safety and efficacy, particularly for preventing immunogenicity arising from sequence variants (impurities).

For a researcher or QC scientist, the question is not just what the sequence is, but how to prove it with regulatory-grade confidence (e.g., FDA ANDA requirements for synthetic peptides). This guide compares the two dominant methodologies—Edman Degradation and Tandem Mass Spectrometry (MS/MS) —and integrates Amino Acid Analysis (AAA) as a requisite composition validator.

Target Peptide Profile:

  • Sequence: Tyrosine - Glutamic Acid - Alanine - Glycine

  • Formula: C₁₉H₂₇N₄O₇

  • Monoisotopic Mass: 420.17 Da

  • Key Challenge: Distinguishing Isobaric residues (not applicable here, but relevant for method choice) and ensuring N-terminal integrity.

Part 1: Methodological Landscape & Decision Matrix

Sequence confirmation is rarely achieved by a single method. The choice depends on the specific "pain points" of the sample: purity, amount, and N-terminal status.[1]

Comparative Snapshot
FeatureMethod A: Edman Degradation Method B: ESI-MS/MS (Tandem MS) Method C: Amino Acid Analysis (AAA)
Primary Output N-terminal Sequence (Stepwise)Fragment Ions (b/y series)Total Amino Acid Composition
Throughput Low (1 residue/hour)High (Seconds/sample)Medium (Hydrolysis time high)
Sample Req. High (~10-100 pmol)Low (<1 pmol)High (µg range)
N-Terminus Must be free Can be blockedIrrelevant
Ambiguity Resolves Leu/IleAmbiguous Leu/Ile (standard CID)No sequence info
Role in QC Gold Standard for IdentityPrimary for Structure/ImpuritySupporting for Quantitation
Visual Decision Logic

Sequence_Decision_Tree Start Start: Confirm H-Tyr-Glu-Ala-Gly-OH Check_N Is N-Terminus Free? Start->Check_N MS_Path Primary Path: ESI-MS/MS Check_N->MS_Path No (Blocked) / Quick Check Edman_Path Gold Standard: Edman Degradation Check_N->Edman_Path Yes (H-Tyr...) Result_Frag Result_Frag MS_Path->Result_Frag b/y Ion Map Result_Seq Result_Seq Edman_Path->Result_Seq Definitive Order AAA_Path Support: Amino Acid Analysis Final Confirmed Sequence: YEAG AAA_Path->Final Molar Ratio Check Result_Seq->Final Combine Data Result_Frag->Final

Figure 1: Decision matrix for selecting the appropriate sequencing workflow. For H-Tyr-Glu-Ala-Gly-OH, a free N-terminus allows Edman, but MS/MS provides rapid confirmation.

Part 2: Deep Dive – Experimental Protocols

Method A: Edman Degradation (The N-Terminal Anchor)

Best for: Definitive proof of the N-terminal Tyrosine and sequential order without algorithmic matching.

Mechanism: Phenylisothiocyanate (PITC) reacts with the free N-terminal amino group (Tyr) under basic conditions to form a Ptc-derivative. Acid cleavage releases the N-terminal residue as an ATZ-amino acid, which converts to a stable PTH-amino acid for HPLC detection.[2]

Protocol for H-Tyr-Glu-Ala-Gly-OH:

  • Sample Prep: Dissolve 1 nmol of peptide in water/methanol. Load onto a PVDF membrane or glass fiber filter treated with Biobrene to prevent sample washout.

  • Cycle 1 (Tyrosine):

    • Coupling: Add PITC + N-methylpiperidine (Base). Temp: 48°C. Time: 20 min.

    • Wash: Ethyl acetate/Heptane to remove excess reagents.

    • Cleavage: Anhydrous TFA (Trifluoroacetic acid). Releases ATZ-Tyr .

    • Conversion: 25% TFA in water. Converts ATZ-Tyr to PTH-Tyr .

    • Detection: RP-HPLC on a C18 column. Compare retention time to PTH-Tyr standard.

  • Cycle 2 (Glutamic Acid): Repeat cycle. Detect PTH-Glu .

  • Cycle 3 (Alanine): Repeat cycle. Detect PTH-Ala .

  • Cycle 4 (Glycine): Repeat cycle. Detect PTH-Gly .

Self-Validating Check:

  • Carryover: Monitor the previous residue in the current cycle (e.g., seeing trace PTH-Tyr in Cycle 2). <10% lag is acceptable.

  • Yield Drop: Expect a Repetitive Yield (RY) of ~92-95%. A sharp drop indicates a problem (e.g., washout).

Method B: ESI-MS/MS (The Structural Fingerprint)

Best for: Rapid ID, impurity profiling, and confirming the C-terminus.

Mechanism: The peptide is ionized (Electrospray Ionization) and selected by the first quadrupole (Q1). It is fragmented by Collision-Induced Dissociation (CID) in Q2 with an inert gas (Argon). Fragments are analyzed in Q3.

Protocol for H-Tyr-Glu-Ala-Gly-OH:

  • Infusion: Dissolve peptide in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Concentration: 1 µM. Direct infusion at 5 µL/min.

  • Precursor Selection: Scan Q1 for [M+H]⁺ .

    • Calculated Monoisotopic Mass: 420.17 Da.

    • Target m/z: 421.18 (Singly charged).

  • Fragmentation (CID): Apply collision energy (start at 15-20 eV).

  • Fragment Analysis: Look for b-ions (N-terminal) and y-ions (C-terminal).

Predicted Fragmentation Spectrum (H-Tyr-Glu-Ala-Gly-OH):

  • b-series (N-terminal charge):

    • b2 (Tyr-Glu): 293.11 m/z (Strong peak expected).

    • b3 (Tyr-Glu-Ala): 364.15 m/z.

  • y-series (C-terminal charge):

    • y1 (Gly): 76.04 m/z.

    • y2 (Ala-Gly): 147.08 m/z.

    • y3 (Glu-Ala-Gly): 276.12 m/z.

Self-Validating Check:

  • Complementarity: The sum of complementary b and y ions (e.g., b2 + y2) should roughly equate to [M+H]⁺ + 1 (accounting for mass overlap/transfer).

  • Immonium Ions: Look for the Tyrosine immonium ion at 136.08 m/z , confirming the presence of Tyr.

Part 3: Visualization of Pathways

MS/MS Fragmentation Logic

MS_Fragmentation cluster_b b-ions (N-term) cluster_y y-ions (C-term) Precursor [M+H]+ m/z 421.18 b2 b2 (Tyr-Glu) m/z 293.11 Precursor->b2 Loss of AG b3 b3 (Tyr-Glu-Ala) m/z 364.15 Precursor->b3 Loss of G y3 y3 (Glu-Ala-Gly) m/z 276.12 Precursor->y3 Loss of Y y2 y2 (Ala-Gly) m/z 147.08 Precursor->y2 Loss of YE y1 y1 (Gly) m/z 76.04 Precursor->y1 Loss of YEA

Figure 2: Predicted Fragmentation Pathway for H-Tyr-Glu-Ala-Gly-OH in ESI-MS/MS (+ mode).

Part 4: Performance Analysis & Recommendations

Data Comparison Table
MetricEdman DegradationESI-MS/MS
Limit of Detection (LOD) ~1-5 pmol~1-10 fmol (1000x more sensitive)
Time per Analysis ~4-5 hours (for 4 cycles)~5 minutes (including setup)
Sequence Confidence Absolute (Residue by Residue)High (Inferred from mass difference)
Isobaric Resolution Excellent (Ile vs Leu separated)Poor (Ile/Leu = 113 Da)
Cost per Sample High (Reagents/Column life)Low (Solvents only)
Scientific Conclusion

For H-Tyr-Glu-Ala-Gly-OH , a tetrapeptide with a free N-terminus and no isobaric ambiguities (no Leu/Ile), ESI-MS/MS is the superior routine method due to speed and sensitivity. However, for regulatory submission (IND/ANDA) , Edman Degradation is often required as the orthogonal "identity test" to definitively prove the N-terminal Tyrosine is not blocked or modified (e.g., pyroglutamate formation from Gln, though not applicable here, Tyr modifications are possible).

Recommended Workflow:

  • Routine QC: Use ESI-MS/MS to confirm m/z 421.18 and fragment ions (293.11, 147.08).

  • Lot Release/Validation: Perform 5 cycles of Edman Degradation to confirm N-terminal purity >98%.

  • Quantitation: Use Amino Acid Analysis (AAA) to confirm the 1:1:1:1 molar ratio of Y:E:A:G.

References

  • USP <1055> . Biotechnology-Derived Articles - Peptide Mapping. United States Pharmacopeia. Available at: [Link]

  • FDA Guidance for Industry . ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin (2021). Focuses on impurity characterization and immunogenicity.[3][4][5][6][7] Available at: [Link]

  • Rapid Novor . Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Detailed analysis of Edman vs MS limitations. Available at: [Link]

  • Matrix Science . Peptide Fragmentation Nomenclature. Explanation of b and y ion series. Available at: [Link]

Sources

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